L-NMMA acetate
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNWIGTWUZCKM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045780 | |
| Record name | Tilarginine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53308-83-1 | |
| Record name | Tilarginine acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-NG-Monomethyl-L-arginine (L-NMMA) Acetate: A Technical Guide to its In Vivo and In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-NG-Monomethyl-L-arginine (L-NMMA) acetate is a cornerstone pharmacological tool for investigating the multifaceted roles of nitric oxide (NO) in physiology and pathophysiology. As a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), L-NMMA provides a means to dissect NO-dependent signaling pathways. This technical guide offers an in-depth exploration of the mechanism of action of L-NMMA acetate, contrasting its effects in in vivo and in vitro settings. It provides quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of the key signaling pathways and experimental workflows. Understanding the nuances between its actions in a controlled in vitro environment versus a complex in vivo system is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.
Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
This compound functions as a structural analog of L-arginine, the endogenous substrate for nitric oxide synthase (NOS).[1][2] By mimicking L-arginine, L-NMMA competitively binds to the active site of all three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2][3] This binding precludes the conversion of L-arginine to L-citrulline and nitric oxide, thereby inhibiting NO synthesis.[1] The inhibition is reversible and dose-dependent.[2] This broad-spectrum inhibition allows for the global suppression of NO production, making L-NMMA a valuable tool for studying the downstream effects of NO deprivation.[1]
Quantitative Inhibitory Activity of L-NMMA
The inhibitory potency of L-NMMA varies among the different NOS isoforms. The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-NMMA against various NOS isoforms. It is important to note that values can differ based on the experimental conditions, species, and whether the measurements were performed on purified enzymes (in vitro) or in cellular or tissue-based systems.
Table 1: In Vitro Inhibitory Activity of L-NMMA against Purified NOS Isoforms
| NOS Isoform | Species | Ki (μM) | IC50 (μM) | Reference(s) |
| nNOS | Rat | ~0.18 | 4.1 | [4] |
| nNOS | Human | - | 4.9 | [5] |
| iNOS | Rat | ~6 | - | [4] |
| iNOS | Human | - | 6.6 | [5] |
| eNOS | Porcine | - | - | [6] |
| eNOS | Human | - | 3.5 | [5] |
Table 2: Reported IC50 Values of L-NMMA in Cellular/Tissue Systems
| System | NOS Isoform(s) Targeted | IC50 (μM) | Reference(s) |
| General NOS activity | Not specified | 2 | [7] |
| nNOS (cell-free assay) | nNOS | 4.1 | [4] |
| Cyclic GMP inhibition | Not specified | 2.9 | [5] |
In Vitro Mechanism of Action: Direct Enzyme Inhibition and Cellular Effects
In a controlled in vitro setting, the primary mechanism of L-NMMA is the direct competitive inhibition of purified NOS enzymes. This allows for precise determination of its inhibitory constants. In cell-based assays, L-NMMA's effects are a direct consequence of reduced intracellular NO levels.
Key In Vitro Effects:
-
Inhibition of NO Production: L-NMMA dose-dependently reduces the synthesis of NO in cultured cells, which can be quantified using methods like the Griess assay.
-
Modulation of Cell Signaling: By blocking NO production, L-NMMA prevents the activation of soluble guanylate cyclase (sGC), leading to decreased levels of cyclic guanosine monophosphate (cGMP).[1] This impacts a wide range of downstream signaling events.
-
Effects on Cell Proliferation and Migration: In certain cell types, such as some cancer cell lines, high concentrations of L-NMMA have been shown to reduce proliferation and migration.[7]
-
Reversal of NO-Mediated Effects: L-NMMA is frequently used to confirm the involvement of NO in a particular cellular response. For instance, if a drug is hypothesized to act via NO production, the co-administration of L-NMMA should reverse the drug's effects.[1]
In Vivo Mechanism of Action: Systemic and Tissue-Specific Consequences
The in vivo effects of L-NMMA are more complex, reflecting the widespread physiological roles of nitric oxide. Administration of L-NMMA leads to systemic and tissue-specific consequences resulting from the inhibition of NOS in various cell types, including endothelial cells, neurons, and immune cells.
Key In Vivo Effects:
-
Vasoconstriction and Increased Blood Pressure: A primary and well-documented effect of systemic L-NMMA administration is a dose-dependent increase in mean arterial blood pressure.[6] This is due to the inhibition of eNOS in the vascular endothelium, which is responsible for the continuous basal production of NO that maintains vascular tone.[6][8]
-
Altered Regional Blood Flow: L-NMMA can selectively reduce blood flow to different organs, and its effects can have a relatively short duration in the human vasculature, lasting less than 45-60 minutes.[9]
-
Modulation of Neurotransmission: Inhibition of nNOS in the central and peripheral nervous systems can affect neurotransmission.
-
Immunomodulation: By inhibiting iNOS in immune cells like macrophages, L-NMMA can alter inflammatory responses.
-
Decreased Skeletal Muscle Contractile Function: In vivo studies have shown that L-NMMA administration can dose-dependently decrease skeletal muscle contractile function during ischemia/reperfusion.[4]
Experimental Protocols
In Vitro NOS Inhibition Assay (Purified Enzyme)
Objective: To determine the direct inhibitory effect of L-NMMA on the activity of purified NOS isoforms.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Reagent Mix: Prepare a master mix in the assay buffer containing L-[¹⁴C]-Arginine (as the substrate), NADPH, CaCl₂, calmodulin (for eNOS and nNOS), and tetrahydrobiopterin (BH₄).
-
L-NMMA Solutions: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., sterile water).
-
-
Reaction Setup:
-
In a 96-well plate, add the L-NMMA dilutions or vehicle.
-
Add the purified NOS enzyme (nNOS, iNOS, or eNOS) to each well.
-
-
Initiation and Incubation:
-
Start the enzymatic reaction by adding the reagent mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Separation and Quantification:
-
Transfer the reaction mixture to columns containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[¹⁴C]-Arginine.
-
The product, L-[¹⁴C]-Citrulline, flows through the column.
-
Collect the eluate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each L-NMMA concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the L-NMMA concentration.
-
Ex Vivo Aortic Ring Vasoconstriction Assay
Objective: To assess the effect of L-NMMA on the vascular tone of isolated aortic rings.
Methodology:
-
Aortic Ring Preparation:
-
Euthanize a rat or mouse and dissect the thoracic aorta in cold, oxygenated physiological salt solution (PSS).
-
Clean the aorta of adherent connective and fatty tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with an agonist such as phenylephrine.
-
Once a stable contraction is achieved, add acetylcholine to test for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
L-NMMA Treatment:
-
Wash the rings and allow them to return to baseline.
-
Add increasing cumulative concentrations of L-NMMA to the organ bath and record the contractile response.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Construct a concentration-response curve to determine the EC50 of L-NMMA-induced contraction.
-
In Vivo Blood Pressure Measurement in Rats
Objective: To measure the effect of L-NMMA administration on systemic blood pressure.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane and α-chloralose).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the carotid artery and connect the cannula to a pressure transducer for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous administration of L-NMMA.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
-
L-NMMA Administration:
-
Administer a bolus intravenous injection of this compound at various doses (e.g., 1, 3, 10 mg/kg).
-
Alternatively, perform a continuous intravenous infusion of L-NMMA.
-
-
Data Recording and Analysis:
-
Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.
-
Analyze the change in these parameters from baseline following L-NMMA administration.
-
To confirm the specificity of the effect, L-arginine can be co-administered to reverse the effects of L-NMMA.[6]
-
Signaling Pathways and Experimental Workflows
The Nitric Oxide (NO) - cGMP Signaling Pathway
The primary signaling pathway affected by L-NMMA is the NO-cGMP pathway. Inhibition of NOS by L-NMMA disrupts this cascade at its origin.
Caption: The NO-cGMP signaling pathway and the inhibitory action of L-NMMA.
Experimental Workflow for In Vivo Study of L-NMMA
This diagram illustrates a typical workflow for investigating the in vivo effects of L-NMMA on blood pressure in an animal model.
Caption: A typical experimental workflow for an in vivo L-NMMA study.
Conclusion: Bridging In Vitro and In Vivo Insights
This compound is an indispensable tool for nitric oxide research. Its mechanism of action as a competitive inhibitor of all NOS isoforms is well-established in vitro. However, its effects in vivo are a complex interplay of systemic and local NOS inhibition, leading to significant physiological changes, most notably in the cardiovascular system. A thorough understanding of the quantitative differences in its inhibitory profile against NOS isoforms, coupled with the appropriate selection of in vitro and in vivo experimental models, is paramount for researchers and drug development professionals. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting studies aimed at elucidating the intricate roles of nitric oxide in health and disease.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crispr-casx.com [crispr-casx.com]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
L-NMMA Acetate: A Pan-NOS Inhibitor for Foundational Research - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-NG-Monomethyl-L-arginine (L-NMMA) acetate, a potent and widely used pan-inhibitor of Nitric Oxide Synthases (NOS). This document details its mechanism of action, inhibitory properties, and its application in foundational research, offering structured data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.
Core Concepts: Understanding L-NMMA Acetate
This compound is the acetate salt of L-NG-Monomethyl-L-arginine, a structural analog of L-arginine, the endogenous substrate for all three isoforms of Nitric Oxide Synthase (NOS):
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission and synaptic plasticity.
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating vascular tone, blood pressure, and platelet aggregation.
-
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of nitric oxide (NO) involved in immune responses.
By competitively inhibiting all three isoforms, this compound serves as a powerful tool to investigate the physiological and pathological roles of NO in diverse biological systems.[1][2] Its broad-spectrum activity makes it particularly valuable for studies where the complete suppression of NO synthesis is desired to elucidate the overall contribution of the NO signaling pathway.[3]
Mechanism of Action
L-NMMA acts as a competitive inhibitor at the L-arginine binding site of the NOS enzymes. Its structural similarity to L-arginine allows it to occupy the active site, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition is reversible and concentration-dependent.
Quantitative Data: Inhibitory Profile of L-NMMA
The efficacy of L-NMMA as a pan-NOS inhibitor is demonstrated by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against the different NOS isoforms. These values can vary slightly depending on the experimental conditions and the species from which the enzyme was sourced.
| Parameter | nNOS (rat) | eNOS (human) | iNOS (rat/mouse) | Reference(s) |
| Ki | ~0.18 µM | ~0.4 µM | ~6 µM | [3] |
| IC50 | 4.1 µM | Not specified | Not specified | [2] |
Note: The provided IC50 value is for nNOS from a cell-free assay.[2] Ki values indicate a higher affinity of L-NMMA for nNOS and eNOS compared to iNOS.
Signaling Pathways and Experimental Logic
To effectively utilize this compound in research, it is crucial to understand the nitric oxide signaling pathway it inhibits and the logical framework of a typical experiment designed to probe this pathway.
The Nitric Oxide Signaling Pathway
The canonical nitric oxide signaling pathway involves the synthesis of NO by NOS, which then diffuses to target cells and activates soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors, ultimately resulting in a physiological response.
Figure 1: Simplified Nitric Oxide Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Logic
A typical experimental workflow to investigate the role of the NO pathway using this compound involves stimulating a biological system, treating it with the inhibitor, and then measuring a relevant downstream effect.
Figure 2: Logical flow of an experiment using this compound to probe the NO pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Culture Treatment
This protocol describes the general procedure for treating cultured cells with this compound to inhibit NOS activity.
Materials:
-
This compound
-
Sterile, deionized water or appropriate cell culture medium for reconstitution
-
Cell culture plates with adherent or suspension cells
-
Sterile pipette tips and tubes
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile water or cell culture medium to a concentration of 10-50 mM.[4] Ensure complete dissolution. It is recommended to prepare fresh solutions for each experiment.[4]
-
Cell Seeding: Plate cells at the desired density and allow them to adhere or reach the desired growth phase.
-
Treatment:
-
For endpoint assays, a typical concentration range for this compound in cell-based assays is 100-1000 µM.[4] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Pre-treatment with this compound for 30-60 minutes before adding a stimulus is often recommended to ensure adequate inhibition of NOS.[4]
-
Include a vehicle control (the same volume of sterile water or medium used to dissolve this compound) in your experimental design.
-
-
Incubation: Incubate the cells for the desired period, depending on the specific experimental question.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as a Griess assay for nitric oxide measurement or western blotting for protein expression.
Quantification of Nitric Oxide Production (Griess Assay)
The Griess assay is a common colorimetric method to quantify nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.
Materials:
-
Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Sample Collection: Collect the cell culture supernatant from both control and this compound-treated cells.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same medium as your samples, with concentrations ranging from approximately 1 to 100 µM.
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation. A reduction in nitrite concentration in the this compound-treated samples compared to the control indicates inhibition of NOS activity.
Western Blotting for nNOS, eNOS, and iNOS Expression
Western blotting can be used to assess the protein levels of the different NOS isoforms, although this compound primarily inhibits their activity rather than their expression. However, in some experimental contexts, changes in NOS expression might be a downstream consequence of prolonged pathway modulation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for nNOS, eNOS, and iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
For tissue samples, homogenize in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. The approximate molecular weights are: nNOS (~160 kDa), eNOS (~133 kDa), and iNOS (~130 kDa).[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against nNOS, eNOS, or iNOS (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Administration in Animal Models
This compound can be administered in vivo to study the systemic or localized effects of NOS inhibition. The following provides a general guideline for administration in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for administration
Procedure:
-
Dose Preparation: Dissolve this compound in sterile saline. The dosage can range from 1 to 80 mg/kg, depending on the research question and animal model.[4][6]
-
Administration:
-
Experimental Groups:
-
Include a control group that receives vehicle (sterile saline) injections.
-
Consider a positive control group if applicable to the experimental model.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the experiment, tissues or blood can be collected for analysis of NO metabolites, protein expression, or other relevant physiological parameters. For example, in studies on influenza A virus infection in mice, L-NMMA was administered intraperitoneally once a day for 5 days.[6] In studies of TNF-induced cardiovascular dysfunction in dogs, L-NMMA was given as an intravenous bolus followed by a 6-hour infusion.[7]
-
Conclusion
This compound is an invaluable tool for researchers investigating the multifaceted roles of nitric oxide in health and disease. Its ability to act as a pan-NOS inhibitor allows for the comprehensive interrogation of the NO signaling pathway. By understanding its mechanism of action, inhibitory profile, and by employing rigorous experimental protocols, scientists can effectively utilize this compound to advance our knowledge in fields ranging from neuroscience and cardiovascular biology to immunology and drug development. This guide provides a foundational framework to support the design and execution of such research.
References
- 1. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. selleckchem.com [selleckchem.com]
- 4. crispr-casx.com [crispr-casx.com]
- 5. crispr-casx.com [crispr-casx.com]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
Investigating the Role of Nitric Oxide Synthase with L-NMMA Acetate: A Technical Guide
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1][2][3] This highly diffusible gaseous molecule is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2][4] Understanding the function of NOS is paramount for research in cardiovascular disease, neurodegeneration, and inflammation.
There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neurotransmission and neuronal development.[1][4]
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli like cytokines.[1][4][5]
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating blood pressure and vascular homeostasis.[1][2][4]
To investigate the multifaceted roles of these enzymes, specific and effective inhibitors are required. NG-Monomethyl-L-arginine acetate, commonly known as L-NMMA acetate, serves as a gold-standard research tool for this purpose. This guide provides an in-depth overview of this compound, its mechanism, experimental applications, and relevant data for researchers, scientists, and drug development professionals.
This compound: A Pan-NOS Inhibitor
This compound is the acetate salt form of L-NMMA, a competitive and, in some contexts, irreversible inhibitor of all three NOS isoforms.[1][6] It functions as a structural mimic of L-arginine, the natural substrate for NOS.[1][7] By binding to the active site of the NOS enzymes, this compound effectively blocks the conversion of L-arginine to L-citrulline and nitric oxide, leading to a global suppression of NO synthesis.[1][7] This broad-spectrum activity makes it an invaluable tool for studies requiring the comprehensive inhibition of NO production.[1]
While other inhibitors like L-NAME are available, this compound is often preferred for its well-characterized pharmacological profile and pan-isoform activity, which can be crucial for interpreting experimental results without the confounding effects of isoform selectivity.[1]
Data Presentation
Quantitative data is essential for the precise application of this compound in experimental settings. The following tables summarize its key properties and inhibitory activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | NG-Monomethyl-L-arginine acetate | [1][7][8] |
| Synonyms | Tilarginine Acetate, Methylarginine acetate | [8][9] |
| CAS Number | 53308-83-1 | [1][7][8][10] |
| Molecular Formula | C₇H₁₆N₄O₂·CH₃CO₂H | [6][10] |
| Molecular Weight | 248.28 g/mol | [1][7][8][10] |
| Appearance | Crystalline solid | [1][7][10] |
| Solubility | Soluble up to 50 mM in sterile water. Also soluble in PBS (pH 7.2) at ~10 mg/mL, ethanol at ~1 mg/mL, and DMSO at ~0.25 mg/mL. | [1][7][10][11] |
| Storage | Store powder at -20°C for up to 3 years. Aqueous solutions should be prepared fresh; storage for more than one day is not recommended. | [8][9][11] |
Table 2: Inhibitory Activity of this compound against NOS Isoforms
| NOS Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Species/Source | References |
| nNOS (NOS1) | ~0.18 µM | 4.1 µM | Rat | [8][9][12][13] |
| eNOS (NOS3) | ~0.4 µM | - | Human | [9][12][13] |
| iNOS (NOS2) | ~6 µM | - | Rat/Mouse | [8][9][12][13] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of L-NMMA in Humans (Intravenous Administration)
| Parameter | Value (mean ± s.d.) | References |
| Maximum Plasma Concentration | 12.9 ± 3.4 µg/mL | [14][15] |
| Elimination Half-Life | 63.5 ± 14.5 min | [14][15] |
| Clearance | 12.2 ± 3.5 mL/min/kg | [14][15] |
| Max. Decrease in Cardiac Output | 13% | [14][15] |
| Max. Decrease in Exhaled NO | 46% | [14][15] |
| Max. Increase in Systemic Vascular Resistance | 16% | [14][15] |
Table 4: Example In Vitro Experimental Parameters for this compound
| Cell Type | Concentration Range | Duration | Observed Effect | References |
| MDA-MB-231 (Human Breast Cancer) | 1000 - 4000 µM | 96 hours | Inhibition of cell proliferation and migration. | [16] |
| Rat Dental Follicle Cells | ≥1 mM | - | Reversal of puerarin-induced osteogenic markers. | [7] |
| Porcine Cumulus Cells | 10000 µM | 42 hours | Inhibition of cell expansion. | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for using this compound in various experimental contexts.
Protocol 1: General In Vitro NOS Activity Assay
This protocol provides a general method for assessing NOS inhibition by measuring the accumulation of its stable end-products, nitrite and nitrate.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water. Prepare fresh on the day of the experiment.
-
Prepare assay buffer (e.g., HEPES buffer) containing necessary cofactors for NOS activity (NADPH, FAD, FMN, BH₄).
-
Prepare L-arginine solution as the substrate.
-
-
Enzyme Reaction:
-
In a microplate, add the assay buffer to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (water) and a positive control (without inhibitor).
-
Add the NOS enzyme preparation (e.g., cell lysate or purified enzyme).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding L-arginine.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
-
Measurement of Nitric Oxide Production:
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the concentration of nitrite and nitrate using a suitable method. The Griess assay is a common colorimetric method for measuring nitrite.[17] To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.[17][18]
-
Alternative methods include fluorescence assays using probes like 4,5-diaminofluorescein (DAF-2), chemiluminescence, or gas chromatography-mass spectrometry (GC-MS) for the highest accuracy.[17][19][20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the inhibition curve and determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation and Migration Assay
This protocol is adapted from a study on MDA-MB-231 breast cancer cells and can be modified for other cell lines.[16]
-
Cell Culture:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% antibiotic-antimycotic).
-
-
Proliferation Assay (WST-1):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells daily with a range of this compound concentrations (e.g., 1000, 2000, 4000 µM) for 96 hours.
-
At the end of the treatment period, add a cell proliferation reagent like WST-1 and incubate as per the manufacturer's instructions.
-
Measure the absorbance to quantify cell viability and proliferation.
-
-
Migration Assay (Wound Healing):
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh growth medium containing the desired concentrations of this compound.
-
Capture images of the wound at time 0 and after a set period (e.g., 14 hours).
-
Measure the wound closure area to assess cell migration.
-
Protocol 3: In Vivo Administration in Animal Models
This protocol is a generalized example based on published studies. Doses and administration routes must be optimized for the specific animal model and research question.
-
Animal Model:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or another appropriate vehicle to the desired concentration for injection.
-
-
Administration:
-
For systemic inhibition, administer this compound via intravenous (i.v.) bolus infusion (e.g., 3 mg/kg over 5 minutes) or intraperitoneal (i.p.) injection.[14][15][21]
-
For localized effects, administration can be targeted, such as intravitreal injection (e.g., 0.02 µM in 5 µL) in ophthalmic studies.[16]
-
The dosing regimen will vary. For example, once every other day for four weeks was used in a study on choroidal fibrosis.[16]
-
-
Monitoring and Endpoint Analysis:
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Nitric Oxide Synthesis and Inhibition by this compound.
Caption: The Canonical NO/sGC/cGMP Signaling Pathway.
Caption: General Experimental Workflow Using this compound.
Conclusion
This compound is a potent and widely used pan-inhibitor of nitric oxide synthase, making it an indispensable tool for elucidating the role of NO in health and disease.[1][7] Its ability to competitively block all NOS isoforms provides a clear method for investigating NO-dependent signaling pathways. By understanding its chemical properties, inhibitory kinetics, and applying robust experimental protocols, researchers can effectively modulate the nitric oxide pathway to uncover novel mechanistic insights and identify potential therapeutic targets across a spectrum of research fields, from cardiovascular physiology to oncology and neuroscience.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 4. Video: Nitric Oxide Signaling Pathway [jove.com]
- 5. Nitric oxide signaling | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
- 7. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | NOS | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crispr-casx.com [crispr-casx.com]
L-NMMA Acetate in Neurodegenerative Disease Models: A Technical Guide
Executive Summary
Neurodegenerative diseases such as Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated across these disorders is neuroinflammation, often associated with excitotoxicity and oxidative stress. Nitric oxide (NO), a critical signaling molecule, plays a dual role in the central nervous system, acting as both a neuroprotective agent at physiological concentrations and a neurotoxic mediator when overproduced. The dysregulation of NO synthesis, particularly through the inducible nitric oxide synthase (iNOS) isoform in activated microglia and astrocytes, is a major contributor to neuronal damage.
L-NG-Monomethyl-L-arginine (L-NMMA) acetate is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). By blocking the synthesis of NO from L-arginine, L-NMMA acetate serves as an invaluable pharmacological tool to investigate the role of NO in the pathophysiology of neurodegeneration. This technical guide provides an in-depth overview of the application of NOS inhibitors in preclinical models of Parkinson's, Huntington's, and ALS. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in the design and execution of their studies.
The Nitric Oxide Signaling Pathway and its Inhibition
Nitric oxide is synthesized from the amino acid L-arginine by the action of nitric oxide synthase (NOS) enzymes. In the brain, neuronal NOS (nNOS) is constitutively expressed in specific neuronal populations and is involved in synaptic plasticity and neurotransmission. Endothelial NOS (eNOS), also constitutively expressed, primarily regulates cerebral blood flow. In contrast, inducible NOS (iNOS) is not typically present in the healthy brain but is rapidly expressed in glial cells (astrocytes and microglia) in response to inflammatory stimuli, leading to the production of large, sustained amounts of NO that can contribute to oxidative stress and neuronal death. L-NMMA acts as a competitive inhibitor by binding to the active site of all three NOS isoforms, thereby blocking the production of NO.
Applications in Parkinson's Disease (PD) Models
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. The neurotoxic cascade initiated by MPP+ involves oxidative stress and neuroinflammation, with a significant upregulation of iNOS and nNOS, leading to peroxynitrite-mediated damage. Therefore, NOS inhibitors are investigated for their neuroprotective potential in this model.
While specific quantitative data for this compound in the MPTP model is limited in readily available literature, studies using other NOS inhibitors, such as the selective nNOS inhibitor 7-Nitroindazole (7-NI) and the non-selective inhibitor L-NAME, provide strong evidence for the therapeutic potential of this approach.
Quantitative Data on NOS Inhibitor Efficacy in MPTP Mouse Model
| Inhibitor | Animal Model | Dosing Regimen | Primary Outcome Measure | Result | Reference |
| 7-Nitroindazole (7-NI) | C57BL/6 Mice | 25-50 mg/kg, i.p., 30 min prior to each MPTP injection | Striatal Dopamine Levels | Dose-dependent protection; 50 mg/kg provided almost complete protection against MPTP-induced dopamine depletion. | [1] |
| 7-Nitroindazole (7-NI) | C57BL/6 Mice | 50 mg/kg, i.p. | 3-Nitrotyrosine Levels | Attenuated the MPTP-induced increase in 3-nitrotyrosine, a marker of peroxynitrite-mediated damage. | [1] |
| L-NAME | C57BL/6 Mice | Pre-treatment | Striatal Dopamine Levels | Did not provide protection against MPTP-induced dopamine depletion in the studied regimen. | [2] |
Example Experimental Protocol: Neuroprotection Study in MPTP Mouse Model
This protocol is a composite based on methodologies for studying neuroprotective agents in the MPTP model.
-
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
MPTP Administration (Sub-acute Regimen):
-
Prepare MPTP-HCl in sterile saline at a concentration of 2.5 mg/mL.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, once daily for 4 consecutive days.
-
A control group receives saline injections.
-
-
NOS Inhibitor Treatment (e.g., 7-NI as a proxy for L-NMMA):
-
Prepare 7-Nitroindazole in a vehicle such as corn oil.
-
Administer 7-NI at a dose of 25-50 mg/kg (i.p.) 30 minutes prior to each MPTP injection.
-
A vehicle control group for the MPTP-treated animals should be included.
-
-
Post-Treatment and Tissue Collection:
-
Monitor animals for any adverse effects.
-
Seven days after the final MPTP injection, euthanize the mice.
-
Rapidly dissect the brains and isolate the striata. Tissues can be processed for High-Performance Liquid Chromatography (HPLC) to measure dopamine and its metabolites, or for immunohistochemistry to assess neuronal survival (e.g., tyrosine hydroxylase staining).
-
-
Outcome Measures:
-
Biochemical: Quantify striatal levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using HPLC with electrochemical detection.
-
Histological: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta to quantify the loss of dopaminergic neurons using stereological methods.
-
Applications in Huntington's Disease (HD) Models
Huntington's disease is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. This leads to the production of mutant huntingtin protein, which causes profound neuronal loss, particularly in the striatum. Excitotoxicity, mediated by over-activation of NMDA receptors, is a key pathogenic mechanism in HD. This over-activation leads to excessive calcium influx and subsequent activation of nNOS, contributing to oxidative stress and cell death. Therefore, inhibition of NOS is a rational therapeutic strategy.
The YAC128 mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats, is a widely used model that recapitulates many features of human HD, including progressive motor deficits and striatal neurodegeneration.
While the rationale is strong, specific studies detailing the application of this compound or other NOS inhibitors in the YAC128 model with quantitative outcomes were not prominently found in the reviewed literature. Research in this area is a potential avenue for future investigation.
Baseline Data for YAC128 Mouse Model
The following table provides baseline data on the typical progression of pathology in the YAC128 model, which can serve as a benchmark for future intervention studies.
| Age | Phenotype | Measurement | Finding | Reference |
| 2-4 months | Motor Deficit (early) | Rotarod performance | Impaired motor learning and coordination deficits begin to appear. | [3] |
| 9-12 months | Neuropathology | Stereological analysis of striatal volume | Significant reduction in striatal volume compared to wild-type littermates. | [4] |
| 12 months | Neuropathology | Stereological analysis of striatal neurons | Significant loss of striatal neurons. | [5] |
Applications in Amyotrophic Lateral Sclerosis (ALS) Models
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. While the exact cause of most ALS cases is unknown, neuroinflammation is a prominent feature of the pathology. Activated microglia and astrocytes are found in proximity to degenerating motor neurons and are known to express high levels of iNOS. The resulting excess NO production is thought to contribute to motor neuron death.
The SOD1 G93A transgenic mouse is the most widely used animal model for ALS. These mice express a mutant form of human superoxide dismutase 1, leading to a progressive phenotype that mimics human ALS, including motor neuron loss, muscle atrophy, paralysis, and a shortened lifespan.
Studies have shown that iNOS expression increases in the spinal cord of SOD1 G93A mice, correlating with disease progression.[6] This suggests that selective iNOS inhibition or pan-NOS inhibition with agents like this compound could be a viable therapeutic strategy. However, direct interventional studies with this compound providing quantitative outcomes on survival or motor neuron counts in this model are not extensively documented in the available literature.
Baseline Data for SOD1 G93A Mouse Model
The table below summarizes key disease progression milestones in the SOD1 G93A mouse model, providing a reference for evaluating therapeutic interventions.
| Age (weeks) | Phenotype | Measurement | Finding in SOD1 G93A Mice | Reference |
| ~13 weeks (90 days) | Onset of Paralysis | Clinical observation | Onset of paralysis begins. | [7] |
| ~19 weeks (135 days) | Survival | Lifespan | Average survival time (highly dependent on genetic background). | [7][8] |
| 24 weeks | Motor Neuron Loss | Sciatic motor pool neuron count | ~40% reduction in motor neuron survival compared to wild-type. | [9] |
| 34 weeks | Motor Neuron Loss | Sciatic motor pool neuron count | ~60% reduction in motor neuron survival compared to wild-type. | [9] |
General Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of this compound in a neurodegenerative disease mouse model. This workflow can be adapted to the specific model and research question.
Conclusion and Future Directions
The inhibition of nitric oxide synthase presents a compelling therapeutic strategy for combating the neuroinflammatory and excitotoxic processes that drive neurodegeneration. This compound, as a pan-NOS inhibitor, is a critical tool for elucidating the complex role of nitric oxide in diseases like Parkinson's, Huntington's, and ALS.
Evidence from studies using related NOS inhibitors in the MPTP model of Parkinson's disease demonstrates a clear neuroprotective effect, preserving dopaminergic neurons and highlighting the potential of this approach. While direct, quantitative evidence for the efficacy of this compound in widely-used Huntington's and ALS models is less prevalent, the underlying pathological mechanisms in these diseases strongly suggest that NOS inhibition warrants further investigation.
Future research should focus on conducting systematic, well-controlled preclinical trials of this compound and more selective NOS inhibitors (particularly iNOS and nNOS inhibitors) in models such as the YAC128 and SOD1 G93A mice. Such studies will be crucial for establishing dose-response relationships, optimal treatment windows, and long-term efficacy on both pathological and functional outcomes. The detailed protocols and baseline data provided in this guide serve as a foundational resource for researchers embarking on these critical investigations.
References
- 1. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide Synthesis and Gene Knockout of Neuronal Nitric Oxide Synthase Impaired Adaptation of Mouse Optokinetic Response Eye Movements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive Dysfunction Precedes Neuropathology and Motor Abnormalities in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of neuronal and inducible nitric oxide synthase (NOS) in the spinal cord of mutant SOD1 (G93A) ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of misfolded SOD1 outlines distinct patterns of motor neuron pathology and death during disease progression in a SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of L-NAME on neuronal NOS and SOD1 expression in the DRG-spinal cord network of axotomised Thy 1.2 eGFP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease. | Semantic Scholar [semanticscholar.org]
Using L-NMMA Acetate to Study Endothelial Dysfunction in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N(G)-monomethyl-L-arginine (L-NMMA) acetate, a critical tool for investigating the role of nitric oxide (NO) in cardiovascular health and disease. L-NMMA is a potent inhibitor of nitric oxide synthase (NOS) enzymes, making it indispensable for modeling and dissecting endothelial dysfunction. This document outlines its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in cardiovascular research.
Introduction to L-NMMA Acetate
Endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, is characterized by the reduced bioavailability of nitric oxide (NO). This compound serves as a gold-standard research tool to mimic this pathological state. By competitively inhibiting all three isoforms of nitric oxide synthase (NOS)—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—this compound effectively blocks the production of NO from its substrate, L-arginine.[1][2] This allows researchers to create controlled models of endothelial dysfunction to investigate disease mechanisms, study compensatory physiological responses, and evaluate potential therapeutic interventions targeting the NO signaling pathway.[1]
Chemical and Biophysical Properties
This compound is the acetate salt form of N(G)-monomethyl-L-arginine. Its well-defined chemical properties ensure consistency and reproducibility in experimental settings.[1][3]
| Property | Value | Reference |
| Chemical Name | (S,E)-2-amino-5-(2-methylguanidino)pentanoic acid compound with acetic acid (1:1) | [1][4] |
| Molecular Formula | C₇H₁₆N₄O₂·CH₃CO₂H | [5] |
| Molecular Weight | 248.28 g/mol | [1][5] |
| CAS Number | 53308-83-1 | [1][5] |
| Appearance | White crystalline solid | [1][5] |
| Solubility | Soluble up to 50 mM in sterile water | [1][4] |
| Storage | Desiccate at room temperature. Shipped with blue ice. | [1][6] |
Note: For optimal performance, it is recommended to prepare solutions fresh before each experiment, as long-term storage of solutions may compromise activity.[1]
Mechanism of Action: Competitive NOS Inhibition
L-NMMA functions as a competitive inhibitor by mimicking the structure of L-arginine, the natural substrate for NOS enzymes.[1] It binds to the active site of all three NOS isoforms, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[1][7] This broad-spectrum inhibition allows for the global suppression of NO synthesis, providing a clear window into the physiological consequences of reduced NO bioavailability.[1] The inhibition is reversible and its potency can be controlled by adjusting the concentration of L-NMMA.[7]
Caption: Mechanism of this compound action on the eNOS signaling pathway.
Quantitative Data on this compound
The efficacy of L-NMMA as a NOS inhibitor has been quantified across various experimental systems. The following tables summarize key inhibitory constants and observed physiological effects.
Table 1: Inhibition Constants (IC₅₀ and Kᵢ) for NOS Isoforms
| NOS Isoform | IC₅₀ (μM) | Kᵢ (μM) | Species | Reference |
| eNOS | 3.5 | 0.4 | Human | [5][6][8] |
| nNOS | 4.9 | 0.18 | Rat | [3][5][6][8] |
| iNOS | 6.6 | 6.0 | Rat/Mouse | [3][5][6][8] |
| NOS (unspecified) | 2.0 | - | - | [9] |
Table 2: In Vivo Effects of this compound Administration in Humans
| Parameter | Dosage / Route | Effect | Reference |
| Mean Arterial Pressure (MAP) | 3 mg/kg IV bolus | Slight increase from 85.0 to 87.5 mmHg | [10] |
| Heart Rate (HR) | 3 mg/kg IV bolus | Decrease from 69.5 to 65.2 bpm | [10] |
| Systemic Vascular Resistance | 3 mg/kg IV bolus | 16% increase 15 min post-administration | [10] |
| Cardiac Output | 3 mg/kg IV bolus | 13% reduction | [10] |
| Exhaled NO | 3 mg/kg IV bolus | 46% reduction | [10] |
| Leg Blood Flow (LBF) | 0.24 mg/dl/min intra-arterial | ~69% reduction in response to passive leg movement | [11] |
| Window of Effect | 0.24 mg/dl/min intra-arterial | Vascular effects largely return to baseline by 45-60 min post-infusion | [11] |
Experimental Protocols
This compound is versatile and can be used in in vivo, ex vivo, and in vitro experimental models. Below are detailed protocols for its application in cardiovascular research.
Caption: General experimental workflow for using L-NMMA in research.
Protocol 1: Ex Vivo Assessment of Endothelial Function using Wire Myography
This protocol details the use of L-NMMA to assess endothelium-dependent relaxation in isolated arterial segments.
-
Tissue Preparation:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) via an approved method.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Myography Setup:
-
Mount the aortic rings on the wires of a multi-wire myograph system.
-
Submerge the rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
-
Viability and Contraction:
-
Assess vessel viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washout and return to baseline, pre-contract the rings to approximately 80% of their maximum response using a vasoconstrictor like Phenylephrine (PE, typically 1 μM).
-
-
L-NMMA Incubation:
-
Once a stable contraction plateau is reached, incubate one set of rings with this compound (e.g., 100-300 μM) for 20-30 minutes. A parallel set of rings should be incubated with the vehicle (saline) as a control.
-
-
Endothelium-Dependent Relaxation:
-
Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator, such as Acetylcholine (ACh, 1 nM to 10 μM).
-
Record the relaxation response as a percentage of the pre-contraction induced by PE.
-
-
Data Analysis:
-
Compare the ACh-induced relaxation curves in the presence and absence of L-NMMA. A rightward shift and a reduced maximal relaxation in the L-NMMA-treated group indicate that the vasodilation is NO-dependent.
-
Protocol 2: In Vivo Induction of Endothelial Dysfunction in a Rodent Model
This protocol describes the systemic administration of L-NMMA to induce a state of endothelial dysfunction in live animals.
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g).
-
For acute studies, anesthetize the animal and catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
L-NMMA Solution Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration. Published doses for inducing hypertension range from 1 to 50 mg/kg.[12]
-
-
Administration and Monitoring:
-
Record baseline cardiovascular parameters (Mean Arterial Pressure, Heart Rate) for at least 30 minutes.
-
Administer this compound via intravenous (IV) infusion or intraperitoneal (IP) injection.[12] For IV administration, a bolus followed by a continuous infusion can be used to maintain stable NOS inhibition.
-
Continuously monitor cardiovascular parameters. L-NMMA administration is expected to cause a dose-dependent increase in blood pressure and a reflex decrease in heart rate.[13][14]
-
-
Functional Assessment:
-
Tissue Collection:
-
At the end of the experiment, tissues (e.g., aorta, heart, kidneys) can be collected for further biochemical or histological analysis.
-
Protocol 3: In Vitro Endothelial Cell Culture Model
This protocol is for studying the cellular effects of NOS inhibition in a controlled environment.
-
Cell Culture:
-
Culture primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in appropriate endothelial growth medium until they reach 70-80% confluency.[15]
-
-
L-NMMA Treatment:
-
Prepare a stock solution of this compound in sterile water. A typical starting dose range for cell-based assays is 100–1000 μM.[12]
-
Pre-treat the cells with L-NMMA or vehicle control for 30-60 minutes before applying a stimulus (e.g., a shear stress stimulus, or a chemical agonist like bradykinin) to ensure robust NOS inhibition.[12]
-
-
Endpoint Measurement:
-
Following stimulation, assess downstream effects. This can include:
-
NO Production: Measure nitrite/nitrate levels in the cell culture supernatant using the Griess assay (see Protocol 4).
-
Cell Proliferation/Migration: Perform assays like scratch wound healing or cell counting. L-NMMA at 50 μM has been shown to inhibit HUVEC proliferation.[15]
-
Gene/Protein Expression: Analyze the expression of key markers related to endothelial function (e.g., eNOS, VCAM-1) using RT-qPCR or Western blotting.
-
-
Protocol 4: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a simple colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Sample Collection:
-
Collect aqueous samples (e.g., cell culture supernatant, plasma, tissue homogenates).
-
Note: Proteins can interfere with the assay. Deproteinize samples if necessary using methods like zinc sulfate precipitation or ultrafiltration.[16]
-
-
Nitrate Reduction (Optional but Recommended):
-
The Griess reagent only detects nitrite. To measure total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite. This is typically done using a nitrate reductase enzyme. Commercial kits provide the necessary enzyme and cofactors (e.g., NADPH).
-
-
Griess Reaction:
-
Quantification:
-
Incubate the reaction for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance of the resulting pink/magenta solution at ~540 nm using a spectrophotometer or plate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Conclusion
This compound is a fundamental and powerful pharmacological tool for investigating the nitric oxide pathway in the context of cardiovascular research. Its ability to reliably inhibit all NOS isoforms provides a robust method for modeling endothelial dysfunction across in vivo, ex vivo, and in vitro platforms. By understanding its mechanism of action, leveraging quantitative data, and applying detailed experimental protocols, researchers can effectively dissect the intricate roles of nitric oxide in vascular health and disease, paving the way for the identification of novel therapeutic targets.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 6. This compound | NOS | TargetMol [targetmol.com]
- 7. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crispr-casx.com [crispr-casx.com]
- 13. Effects of the nitric oxide synthase inhibitor L-NMMA on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Intricate Dance of L-NMMA Acetate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals. This whitepaper delves into the core preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of L-NMMA acetate, a pivotal inhibitor of nitric oxide synthase (NOS). Through a meticulous compilation of existing data, this document aims to provide an in-depth understanding of its biological journey and mechanistic action, empowering researchers in their quest for therapeutic innovation.
L-NG-monomethyl-L-arginine (L-NMMA) acetate is a salt form of L-NMMA, a potent and competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2] By mimicking the natural substrate L-arginine, L-NMMA effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][3] This inhibitory action makes L-NMMA an invaluable tool for investigating the role of the NO pathway in various disease models.
Pharmacokinetics: The Journey of L-NMMA in the Body
The pharmacokinetic profile of L-NMMA has been characterized in several preclinical and clinical studies. Intravenous administration of L-NMMA results in a rapid distribution and subsequent elimination. The following tables summarize key pharmacokinetic parameters observed in preclinical and clinical settings.
| Parameter | Value | Species/Study | Route of Administration | Reference |
| Maximum Plasma Concentration (Cmax) | 12.9 ± 3.4 µg/mL | Human | 3 mg/kg IV over 5 min | [3][4] |
| Elimination Half-life (t½) | 63.5 ± 14.5 min | Human | 3 mg/kg IV | [3][4] |
| Clearance (CL) | 12.2 ± 3.5 mL/min/kg | Human | 3 mg/kg IV | [3][4] |
Table 1: Human Pharmacokinetic Parameters of L-NMMA
Pharmacodynamics: The Biological Impact of NOS Inhibition
The pharmacodynamic effects of L-NMMA are a direct consequence of its ability to inhibit nitric oxide synthesis, leading to a range of physiological responses. These effects are dose-dependent and have been extensively studied in various preclinical models.
| Effect | Animal Model | Dose/Concentration | Key Findings | Reference |
| Inhibition of NOS isoforms | Rat (nNOS), Human (eNOS), Mouse (iNOS) | Ki: 0.18 µM (nNOS), 0.4 µM (eNOS), 6 µM (iNOS) | Potent inhibitor of all three NOS isoforms. | [5][6] |
| Inhibition of NOS | Cell-free assay | IC50: 4.1 µM (nNOS) | Demonstrates direct inhibitory activity. | [7] |
| Inhibition of NOS | General | IC50: 2 µM | Potent inhibitor of nitric oxide synthase. | [8] |
| Decreased Skeletal Muscle Contractile Function | Male Sprague-Dawley rats | 100 nM/min, 10 µM/min (during ischemia/reperfusion) | Dose-dependent decrease in contractile function. | [7] |
| Increased Vascular Resistance | Endotoxemic dogs | 10 mg/kg/h (22-hour IV infusion) | Increased systemic and pulmonary vascular resistance. | [8] |
| Decreased Oxygen Delivery | Endotoxemic dogs | 10 mg/kg/h (22-hour IV infusion) | Resulted in decreased oxygen delivery. | [8] |
| Inhibition of Choroidal Fibrosis Progression | Myopic guinea pigs | 0.02 µM/5 µL (intravitreal injection every other day for 4 weeks) | Slowed the progression of choroidal fibrosis via the NO signaling pathway. | [8] |
| Reduced Cerebral Blood Flow (CBF) | Human | 50 mg/min for 5 min (intracarotid) | Modestly decreased CBF by 20%. | [9] |
| Reduced Global CBF | Human | Systemic administration | Resting global CBF fell from 33.3 to 26.5 mL/100g/min. | [10] |
Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental designs of key studies that have elucidated the pharmacokinetic and pharmacodynamic properties of L-NMMA.
Pharmacokinetic Analysis in Humans
A study investigating the pharmacokinetic-pharmacodynamic profile of L-NMMA in healthy subjects involved two protocols. In the first, seven subjects received a 3 mg/kg intravenous bolus of L-NMMA over 5 minutes.[3][4] In the second protocol, eight subjects received a primed constant infusion with a 3 mg/kg loading dose over 5 minutes, followed by a continuous infusion of 50 µg/kg/min for 120 minutes.[3] Blood samples were collected at various time points to determine plasma concentrations of L-NMMA.
Quantification of L-NMMA in Plasma: Plasma levels of L-NMMA were quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3][11] The method involved deproteinization of plasma samples, followed by derivatization with o-phthalaldehyde and 2-mercaptoethanol.[3] This technique offers a linear detection range from 0.4 to 6 µg/mL with a low detection limit of 0.02 µg/mL.[3] Various analytical methods, including LC-MS/MS, have also been developed for the quantification of L-NMMA and other methylated arginine analogs in biological fluids.[12][13]
In Vivo Pharmacodynamic Assessment in Animal Models
-
Endotoxemic Dog Model: To evaluate the effects of L-NMMA on systemic and pulmonary hemodynamics, a 22-hour intravenous infusion of this compound at a dose of 10 mg/kg/h was administered to endotoxemic dogs.[8] This model allowed for the continuous monitoring of cardiovascular parameters in a sepsis-like condition.
-
Myopic Guinea Pig Model: The long-term effects of L-NMMA on ocular pathology were investigated in myopic guinea pigs.[8] this compound was administered via intravitreal injection at a dose of 0.02 µM/5 µL every other day for four weeks. This localized administration allowed for the assessment of its impact on the nitric oxide signaling pathway within the eye.[8]
-
Ischemia/Reperfusion Rat Model: The impact of L-NMMA on skeletal muscle function was studied in male Sprague-Dawley rats subjected to ischemia/reperfusion injury.[7] L-NMMA was administered at doses of 100 nM/min and 10 µM/min to determine its dose-dependent effects on muscle contractility.[7]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: L-NMMA competitively inhibits NOS, blocking NO production.
Caption: Preclinical workflow for L-NMMA PK/PD assessment.
Conclusion
This technical guide provides a consolidated overview of the preclinical pharmacokinetics and pharmacodynamics of this compound. The data clearly demonstrates its potent inhibitory effect on nitric oxide synthesis, leading to significant and measurable physiological responses. The detailed experimental protocols and visual representations of its mechanism of action offer a valuable resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the PK/PD relationship of L-NMMA is crucial for the design of future studies aimed at exploring the therapeutic potential of NOS inhibition.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NOS | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. Intracarotid infusion of the nitric oxide synthase inhibitor, L-NMMA, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the nitric oxide synthase inhibitor L-NMMA on basal CBF and vasoneuronal coupling in man: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of ADMA: analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Reversible Inhibition of Nitric Oxide Synthase by L-NMMA Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reversible inhibition of Nitric Oxide Synthase (NOS) by the L-arginine analog, NG-monomethyl-L-arginine (L-NMMA) acetate. L-NMMA is a widely utilized tool in research and drug development for its ability to competitively inhibit all three isoforms of NOS, thereby modulating the production of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.
Core Mechanism of Action: Competitive Inhibition
L-NMMA functions as a competitive inhibitor of all three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] Its mechanism of action is rooted in its structural similarity to L-arginine, the natural substrate for NOS.[1] L-NMMA binds to the active site of the NOS enzyme, directly competing with L-arginine and thereby preventing the synthesis of NO and L-citrulline.[1] This inhibition is reversible, meaning that increasing the concentration of L-arginine can overcome the inhibitory effect of L-NMMA.
While primarily a competitive inhibitor, some studies suggest that L-NMMA can also act as a reaction-based inhibitor for iNOS and nNOS, but not eNOS.[3] This involves the slow, NADPH- and BH4-dependent metabolism of L-NMMA by these isoforms to form an N-hydroxy derivative, which can then lead to either the formation of L-citrulline and NO or the inactivation of the enzyme.[3]
Quantitative Inhibition Data
The inhibitory potency of L-NMMA acetate is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific experimental conditions, including the source of the enzyme (species and recombinant vs. native) and the assay methodology. The following tables summarize the reported quantitative data for the inhibition of the three human NOS isoforms by L-NMMA.
Table 1: IC50 Values for L-NMMA against NOS Isoforms
| NOS Isoform | IC50 (µM) | Source |
| nNOS | 4.9 | [4] |
| nNOS | 4.1 | [5] |
| eNOS | 3.5 | [4] |
| iNOS | 6.6 | [4] |
Table 2: Ki Values for L-NMMA against NOS Isoforms
| NOS Isoform | Ki (µM) | Species | Source |
| nNOS | ~0.18 | Rat | [5][6][7] |
| eNOS | ~0.4 | Human | [6][7] |
| iNOS | ~6 | Rat/Mouse | [5][6][7] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by L-NMMA.
Caption: Nitric oxide signaling pathway and competitive inhibition by L-NMMA.
Experimental Protocols
Accurate determination of the inhibitory potential of L-NMMA relies on robust experimental protocols. Below are detailed methodologies for commonly used assays to measure NOS activity and its inhibition.
Measurement of NOS Activity via L-Citrulline Conversion Assay
This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or tissue/cell homogenate
-
L-[3H]arginine or L-[14C]arginine
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
This compound solutions of varying concentrations
-
Stop Buffer: (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and the desired concentration of L-NMMA or vehicle control.
-
Enzyme Addition: Add the purified NOS enzyme or tissue/cell homogenate to the reaction mixture.
-
Initiation: Start the reaction by adding radiolabeled L-arginine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stop buffer.
-
Separation: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter to quantify the amount of radiolabeled L-citrulline produced.
-
Data Analysis: Calculate the percentage of inhibition for each L-NMMA concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the L-NMMA concentration to determine the IC50 value.
Measurement of NOS Activity via Griess Assay
This colorimetric assay measures the accumulation of nitrite (NO2-), a stable oxidation product of NO.
Materials:
-
Purified NOS enzyme or cell culture supernatant/lysate
-
Reaction Buffer and cofactors (as in 4.1)
-
L-arginine
-
This compound solutions of varying concentrations
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.
-
Nitrite standard solutions
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the NOS reaction with buffer, cofactors, L-arginine, and varying concentrations of L-NMMA or vehicle control.
-
Enzyme/Cell Addition: Add the purified NOS enzyme or cell lysate/supernatant to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Griess Reaction: Add the Griess Reagent to each well.
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature. A purple azo compound will form in the presence of nitrite.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the nitrite standard solutions. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition for each L-NMMA concentration and determine the IC50.
Experimental Workflow for Determining Inhibition Constants (Ki)
The inhibition constant (Ki) for a competitive inhibitor like L-NMMA can be determined by measuring the initial reaction velocities at various substrate (L-arginine) and inhibitor (L-NMMA) concentrations.
Caption: Workflow for the determination of the inhibition constant (Kᵢ).
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of nitric oxide in biological systems. Its well-characterized mechanism as a competitive inhibitor of all NOS isoforms, coupled with its reversible nature, allows for the controlled modulation of NO production in a wide range of experimental settings. A thorough understanding of its inhibitory profile, including isoform-specific IC50 and Ki values, and the application of robust experimental protocols are crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the nitric oxide pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 5. content.abcam.com [content.abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving and preparing L-NMMA acetate solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the dissolution and preparation of L-NMMA acetate solutions for research purposes. L-NMMA (NG-monomethyl-L-arginine) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), making it a critical tool for studying the physiological and pathological roles of nitric oxide (NO).[1][2][3]
Chemical and Physical Properties
This compound is a white crystalline solid.[1][4] Understanding its physical and chemical properties is crucial for accurate and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₇H₁₆N₄O₂ • C₂H₄O₂ |
| Molecular Weight | 248.28 g/mol [1][5] |
| CAS Number | 53308-83-1[1] |
| Appearance | White solid[4] |
| Purity | ≥99% |
| Melting Point | 180-190°C[6] |
| Solubility | Water: Soluble up to 50 mM.[1][7][8][9] Sonication may be required.[10] PBS (pH 7.2): Approximately 10 mg/mL.[5][11][12] DMSO: Approximately 0.25 mg/mL.[5][11][12] Ethanol: Approximately 1 mg/mL.[5][11][12] |
| Storage (Solid) | Store at 2 to 8°C, desiccated.[4] Can also be stored at -20°C.[13] |
| Storage (Solutions) | Aqueous solutions: Not recommended for storage for more than one day.[11] Stock solutions in anhydrous DMSO: Can be stored desiccated at -20°C for one month or longer.[4] Aliquoted stock solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2][13] |
Mechanism of Action: Nitric Oxide Synthase Inhibition
This compound functions as a competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2][3] It acts by mimicking the natural substrate, L-arginine, and binding to the active site of the NOS enzymes.[1] This binding action competitively blocks the conversion of L-arginine to nitric oxide and L-citrulline, thereby inhibiting NO synthesis.[1][14]
The inhibition constants (Kᵢ) of L-NMMA for the different NOS isoforms are approximately:
This broad-spectrum inhibition allows for the global suppression of NO production, which is instrumental in investigating the downstream effects of NO-mediated signaling pathways in various biological systems.[1]
Figure 1: L-NMMA competitively inhibits Nitric Oxide Synthase.
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 248.28 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 L × 0.010 mol/L × 248.28 g/mol = 0.0248 g = 24.83 mg
-
-
-
Weigh the this compound:
-
Accurately weigh 24.83 mg of this compound powder and transfer it to a sterile conical tube.
-
-
Dissolve the powder:
-
Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the solution for 5-10 minutes.[10]
-
-
Adjust the final volume:
-
Once the solid is completely dissolved, add sterile water to reach a final volume of 10 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Sterile filter the solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile tube. This step is critical for cell culture experiments.
-
-
Aliquot and store:
Figure 2: Workflow for preparing this compound stock solution.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the experimental system. It is recommended to perform a dose-response curve to determine the minimal inhibitory concentration for your specific application.[15]
| Application | Recommended Concentration Range |
| In Vitro / Cell Culture | 100 µM – 1000 µM.[15] A concentration of 200 µM has been shown to inhibit NO production and impact T-cell induction.[2] |
| In Vivo (Animal Studies) | 1 – 50 mg/kg.[15] Doses of 40-80 mg/kg/day have been used in mice.[16] |
Important Considerations and Best Practices
-
Fresh Solutions: For optimal activity, it is highly recommended to prepare aqueous solutions of this compound fresh before each experiment.[1][15] Long-term storage of aqueous solutions is not advised as it may lead to diminished potency.[11][15]
-
pH of Solution: this compound is the salt of a weak acid (acetic acid) and a strong base-derived cation. When dissolved in water, the pH may be slightly acidic. For cell culture experiments, ensure the final pH of the culture medium is not significantly altered after the addition of the this compound solution.
-
Controls: Always include appropriate controls in your experiments. This may include a vehicle control (the solvent used to dissolve the this compound) and a positive control for NO production.
-
Off-Target Effects: While L-NMMA is a well-established NOS inhibitor, it is good practice to monitor for potential non-specific effects, especially at higher concentrations.[15] Cell viability assays can be run in parallel with functional readouts.[15]
-
Safety Precautions: Handle this compound powder in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][13] Avoid inhalation of the dust.[13]
By following these guidelines, researchers can confidently prepare and utilize this compound solutions to accurately investigate the multifaceted roles of nitric oxide in their experimental models.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. NG-Monomethyl-L-arginine, monoacetate salt (L-NMMA), NOS inhibitor (CAS 53308-83-1) | Abcam [abcam.com]
- 10. This compound | NOS | TargetMol [targetmol.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. glpbio.com [glpbio.com]
- 13. This compound|MSDS [dcchemicals.com]
- 14. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crispr-casx.com [crispr-casx.com]
- 16. Combinations of L-NG-monomethyl-arginine and oseltamivir against pandemic influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-NMMA Acetate Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine acetate (L-NMMA acetate) is a potent and non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By blocking the synthesis of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool in cardiovascular, immunological, and neurological research. Its administration in in vivo mouse models allows for the investigation of NO-dependent physiological and pathophysiological processes, including the regulation of vascular tone, blood pressure, and inflammation.
These application notes provide a comprehensive overview of this compound administration protocols for in vivo mouse studies, with a focus on achieving consistent and reproducible results. The information compiled herein is intended to guide researchers in designing experiments to study the effects of systemic NOS inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor at the L-arginine binding site of NOS enzymes. This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the bioavailability of NO. This acute reduction in NO leads to vasoconstriction and an increase in systemic blood pressure, making it a useful model for studying hypertension and endothelial dysfunction.
Data Presentation: Quantitative Effects of this compound Administration in Rodents
The following tables summarize quantitative data from studies investigating the effects of this compound on key physiological parameters in rodents. It is important to note that the majority of detailed quantitative data on blood pressure changes comes from studies in rats. While the physiological responses are generally similar in mice, dose-response relationships may vary.
Table 1: Intravenous (IV) Administration of L-NMMA and Hemodynamic Effects in Rats
| Dose | Animal Model | Change in Mean Arterial Pressure (MAP) | Other Observations |
| 0.1 - 10 mg/kg | Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHRSP) | Dose-dependent increase in MBP. The pressor response was more marked in SHRSP. | --- |
| 6.25 mg/kg | Portal Hypertensive Rats | Increase in MAP | Reduced cardiac output and portal venous inflow; increased peripheral and splanchnic vascular resistance. |
| 50 mg/kg | Portal Hypertensive Rats | Significant increase in MAP | Effects were inhibited by prior administration of L-arginine (300 mg/kg, i.v.). |
Table 2: Intraperitoneal (IP) Administration of L-NMMA and Reported Dosages
| Dose | Animal Model | Study Focus | Observations |
| 40 mg/kg/day | BALB/c Mice | Influenza A Virus Infection | No protection from death when used alone. |
| 80 mg/kg/day | BALB/c Mice | Influenza A Virus Infection | Did not protect mice from influenza-induced death when used alone. When combined with oseltamivir, it increased protection. |
| 3 mg/day (via osmotic minipump) | Rats | Pressor response to Angiotensin II | Did not affect baseline mean arterial blood pressure but significantly increased the pressor response to angiotensin II. |
Note: Specific quantitative data for blood pressure changes in mice following intraperitoneal or oral gavage of this compound is limited in the reviewed literature. Researchers should perform pilot studies to determine the optimal dose for their specific mouse strain and experimental endpoint.
Experimental Protocols
Preparation of this compound Solution
For in vivo administration, this compound should be dissolved in a sterile, isotonic vehicle.
-
For Parenteral Administration (Intravenous or Intraperitoneal):
-
Dissolve this compound powder in sterile, pyrogen-free 0.9% saline.
-
Alternatively, dissolve in sterile phosphate-buffered saline (PBS) at a pH of 7.2.
-
The solution should be prepared fresh on the day of the experiment to ensure stability and prevent contamination.
-
If short-term storage is necessary, filter-sterilize the solution and store at 4°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquots can be stored at -20°C, though fresh preparation is always recommended.
-
-
For Oral Gavage Administration:
-
Dissolve this compound in sterile water.
-
Ensure the final volume is appropriate for oral gavage in mice (typically 5-10 mL/kg body weight).
-
Administration Protocols
1. Intravenous (IV) Injection via the Tail Vein
This method allows for the rapid and direct introduction of this compound into the systemic circulation, resulting in an immediate onset of action.
-
Animal Restraint: Properly restrain the mouse using a suitable restraint device to ensure the tail is accessible and the animal is immobilized.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, enter one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Volume: The injection volume should not exceed 5 mL/kg of body weight for a bolus injection.
2. Intraperitoneal (IP) Injection
IP injection is a common and relatively simple method for systemic administration.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn into the syringe.
-
Inject the this compound solution.
-
-
Volume: The injection volume is typically up to 10 mL/kg of body weight.
3. Oral Gavage
This method is used for direct administration into the stomach.
-
Animal Restraint: Securely restrain the mouse to prevent movement.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the this compound solution.
-
-
Volume: The volume should generally not exceed 10 mL/kg of body weight.
Visualization of Pathways and Workflows
Nitric Oxide Signaling Pathway Inhibition by L-NMMA
Caption: Inhibition of the Nitric Oxide Synthesis Pathway by this compound.
Experimental Workflow for In Vivo this compound Administration and Monitoring
Caption: General Experimental Workflow for this compound studies in mice.
Application Notes and Protocols for L-NMMA Acetate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Monomethyl-L-arginine, acetate salt (L-NMMA acetate), is a potent and widely used competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] By blocking the conversion of L-arginine to nitric oxide (NO) and L-citrulline, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the L-arginine-NO signaling pathway in various biological systems. In isolated organ bath experiments, this compound is instrumental in elucidating the contribution of endogenous NO to the regulation of vascular tone, smooth muscle contractility, and other physiological responses. These application notes provide detailed protocols for the effective use of this compound in isolated organ bath studies.
Mechanism of Action
L-NMMA acts as a structural analog of L-arginine, the endogenous substrate for NOS. It competitively binds to the active site of the enzyme, thereby preventing the synthesis of NO.[2] The inhibition of NO production leads to a reduction in the activation of soluble guanylate cyclase (sGC), resulting in decreased levels of cyclic guanosine monophosphate (cGMP) in target cells. In vascular smooth muscle, this leads to vasoconstriction, as the vasodilatory effects of NO are diminished. The inhibitory effect of L-NMMA can be reversed by the addition of excess L-arginine, demonstrating the competitive nature of the inhibition.[2]
Data Presentation
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of L-NMMA for the different NOS isoforms. These values can vary depending on the experimental conditions, tissue type, and species.
| Parameter | nNOS (rat) | eNOS (human) | iNOS (mouse) | Reference |
| Ki | ~0.18 µM | ~0.4 µM | ~6 µM | [1] |
| IC50 | 4.1 µM | - | - |
Note: IC50 values can be influenced by the L-arginine concentration in the experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily soluble in aqueous solutions.
-
Reagents and Materials:
-
This compound powder
-
Distilled or deionized water, or physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in distilled water or the physiological salt solution to be used in the experiment to create a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh solutions daily for optimal activity. If storage is necessary, aliquot the stock solution and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Isolated Organ Bath Preparation (Example: Rat Aortic Rings)
This protocol provides a general guideline for preparing isolated rat aortic rings. Specific parameters may need to be optimized based on the tissue and experimental design.
-
Reagents and Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with force transducers
-
Dissection tools (scissors, forceps)
-
Suture thread
-
-
Procedure:
-
Euthanize the rat according to approved animal ethics protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Investigating the Role of Endogenous NO using L-NMMA
This protocol describes how to use L-NMMA to assess the contribution of endogenous NO to vascular tone.
-
Procedure:
-
After the equilibration period, contract the aortic rings with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine [PE], 1 µM).
-
Once a stable contraction plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine [ACh], 1 µM) to confirm the presence of a functional endothelium. A relaxation of >70% is generally considered indicative of a healthy endothelium.
-
Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Incubate the tissues with this compound for a predetermined period (typically 20-30 minutes). A common starting concentration is 100 µM.[3] This concentration may need to be optimized.
-
After incubation, repeat the contraction with the same vasoconstrictor agent. An enhanced contraction in the presence of L-NMMA suggests inhibition of basal NO release.[4]
-
To confirm that the effect of L-NMMA is due to NOS inhibition, perform a concentration-response curve to an endothelium-dependent vasodilator (e.g., ACh) in the presence and absence of L-NMMA. L-NMMA should shift the concentration-response curve to the right, indicating an attenuation of the vasodilation.
-
Reversibility: To confirm the specificity of L-NMMA, after observing its inhibitory effect, add L-arginine (e.g., 1 mM) to the organ bath. The inhibitory effect of L-NMMA should be reversed, at least partially, by L-arginine.[2]
-
Washout Procedure
To remove L-NMMA from the organ bath and allow the tissue to return to its pre-treatment state, perform repeated washes with fresh, pre-warmed, and gassed physiological salt solution. A typical washout procedure involves replacing the bath solution 3-4 times over a period of 20-30 minutes. The effectiveness of the washout can be assessed by re-testing the tissue's response to the agonist that was inhibited by L-NMMA.
Mandatory Visualizations
Caption: L-NMMA competitively inhibits eNOS, blocking NO production.
Caption: Workflow for using L-NMMA in isolated organ baths.
Caption: Deducing NO's role with L-NMMA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of L-arginine/nitric oxide pathway in endothelium and smooth muscle of human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nitric oxide synthase inhibitor L-NMMA potentiates noradrenaline-induced vasoconstriction: effects of the alpha2-receptor antagonist yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NMMA Acetate for iNOS Inhibition in Macrophage Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response of macrophages, producing large amounts of nitric oxide (NO) upon activation by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][3] While NO is crucial for host defense, its overproduction can contribute to tissue damage in various inflammatory diseases. NG-monomethyl-L-arginine acetate (L-NMMA acetate) is a competitive and irreversible inhibitor of all three nitric oxide synthase (NOS) isoforms, making it a valuable tool for studying the roles of NO in biological systems.[4][5][6] By mimicking the natural substrate L-arginine, this compound effectively blocks the production of NO.[5] These application notes provide detailed protocols for utilizing this compound to inhibit iNOS in macrophage cell lines, along with methods to quantify its effects.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on iNOS activity and cell viability in macrophage cell lines.
Table 1: Inhibition of Nitric Oxide Production by this compound in Macrophage Cell Lines
| Cell Line | Activator(s) | This compound Concentration | Incubation Time | % Inhibition of NO Production | Reference |
| Murine Peritoneal Macrophages | S. aureus | Not Specified | Not Specified | Significant | [7] |
| C3H/OuJ Macrophages | 1 µg/mL LPS + 50 IU/mL IFN-γ | 0.5 mM | 48 hours | Complete | [8] |
| J774.A1 | 100 ng/mL LPS + 25 U/mL IFN-γ | Not Specified | 18 hours | Significant | [9] |
Table 2: Effect of this compound on Macrophage Viability
| Cell Line | Activator(s) | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| C3H/OuJ Macrophages | 1 µg/mL LPS + 50 IU/mL IFN-γ | 0.5 mM | 48 hours | Blocked cell death | [8] |
| J774.A1 | 100 ng/mL LPS + 25 U/mL IFN-γ | Not Specified | 18 hours | No significant effect on LDH release | [9] |
Signaling Pathways and Experimental Workflow
Caption: iNOS signaling pathway in macrophages.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Macrophage Cell Culture (e.g., RAW 264.7)
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and seed into new flasks at a recommended sub-cultivation ratio of 1:3 to 1:6.[10]
-
Replace the medium every 2-3 days.[10]
-
This compound Treatment
-
Materials:
-
This compound salt
-
Sterile PBS or cell culture medium for dissolution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile PBS or serum-free medium. Further dilutions should be made in the complete culture medium.
-
Seed macrophages in 96-well plates (for Griess and MTT assays) or larger plates/dishes (for Western blotting) at a desired density (e.g., 5 x 105 cells/ml) and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 1 hour) before adding the inflammatory stimulus.
-
Induce iNOS expression by adding an appropriate concentration of LPS (e.g., 100 ng/mL to 1 µg/mL) and/or IFN-γ (e.g., 25-50 U/mL).
-
Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with this compound alone.
-
Incubate the cells for the desired period (e.g., 18-48 hours).
-
Griess Assay for Nitrite Measurement
This assay measures nitrite, a stable product of NO, in the cell culture supernatant.[10]
-
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.[11]
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm)
-
-
Protocol:
-
Prepare a standard curve using sodium nitrite (0-100 µM) in the cell culture medium.
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Add an equal volume (50-100 µL) of the freshly prepared Griess reagent to each well containing the supernatant and standards.[10][11]
-
Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10][11]
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[13][14]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well microplate
-
Microplate reader (570 nm)
-
-
Protocol:
-
After the treatment period, carefully remove the culture medium.
-
Add 10 µL of MTT solution to each well containing 100 µL of medium and incubate for 2-4 hours at 37°C.[13][15]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate overnight in the incubator or for a few hours at room temperature with gentle shaking to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Western Blot for iNOS Protein Expression
This technique is used to detect and quantify the amount of iNOS protein in cell lysates.[16]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for iNOS
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control to normalize the iNOS protein levels.[17]
-
Conclusion
This compound is a reliable and effective inhibitor of iNOS in macrophage cell lines. The protocols outlined in these application notes provide a comprehensive framework for investigating the role of iNOS-derived nitric oxide in various physiological and pathological processes. Proper experimental design, including the use of appropriate controls, is crucial for obtaining accurate and reproducible results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. crispr-casx.com [crispr-casx.com]
- 6. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 7. Effect of iNOS inhibitor LNMMA along with antibiotics Chloramphenicol or Ofloxacin in murine peritoneal macrophages regulates S.aureus infection as well as inflammation: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Measuring Nitric Oxide Production with the Griess Assay Following L-NMMA Acetate Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Given its significance, the accurate measurement of NO production is crucial for research in numerous biomedical fields. The Griess assay is a widely used, simple, and sensitive colorimetric method for the indirect quantification of NO production by measuring the concentration of nitrite (NO₂⁻), a stable and major metabolite of NO in aqueous solutions.[1][2][3][4][5]
This application note provides a detailed protocol for measuring NO production in cell culture supernatants using the Griess assay, with a specific focus on inhibiting NO synthesis using L-N-monomethyl-L-arginine acetate (L-NMMA acetate). L-NMMA is a competitive inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS), making it a valuable tool for investigating the role of NO in various biological systems.[6][7][8][9][10][11]
Principle of the Griess Assay
The Griess assay is based on a two-step diazotization reaction.[2][3] First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.[2][3][5] The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration in the sample and can be quantified by measuring the absorbance at approximately 540 nm.[3][12]
This compound as a NOS Inhibitor
This compound acts as a competitive inhibitor of nitric oxide synthase (NOS) by mimicking the natural substrate, L-arginine, and binding to the enzyme's active site.[11][13] This action blocks the conversion of L-arginine to L-citrulline and nitric oxide, leading to a dose-dependent decrease in NO production.[13] It is an inhibitor of all three NOS isoforms, with Ki values of approximately 0.18 µM for rat nNOS, 0.4 µM for human eNOS, and 6 µM for mouse iNOS.[7] This broad-spectrum inhibition makes it a suitable tool for studies aiming to abolish total NO synthesis.[11]
Experimental Workflow
The following diagram outlines the general workflow for measuring NO production with the Griess assay after treating cells with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and experimental conditions.
Materials and Reagents:
-
Cells of interest
-
Appropriate cell culture medium (phenol red-free medium is recommended to avoid interference, though standard media can be used with proper controls)[14]
-
This compound (prepare fresh stock solutions in sterile water or culture medium)[13][15]
-
Stimulus for NO production (e.g., lipopolysaccharide [LPS] for macrophages)
-
96-well flat-bottom cell culture plates
-
Griess Reagent System (commercially available kits are recommended for consistency)[16][17]
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM)
-
Microplate reader capable of measuring absorbance at 520-550 nm[16]
Procedure:
Part 1: Cell Seeding and Treatment
-
Seed cells into a 96-well plate at a predetermined density to achieve a confluent monolayer after 24 hours. For example, plate 5 x 10⁴ cells per well.[12]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare fresh working solutions of this compound in culture medium at various concentrations (e.g., 0.1 mM to 5 mM).[13] Also, prepare the desired concentration of your NO-inducing stimulus.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the appropriate treatments:
-
Control: Medium only
-
Stimulus only: Medium with the NO-inducing stimulus
-
L-NMMA + Stimulus: Medium with both this compound at different concentrations and the NO-inducing stimulus
-
L-NMMA only: Medium with this compound only (to test for any cytotoxic effects or baseline NO inhibition)
-
-
Incubate the plate for the desired treatment period (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.[7][18]
Part 2: Griess Assay
-
Preparation of Nitrite Standard Curve: a. Prepare a 100 µM sodium nitrite stock solution in the same culture medium used for the experiment. b. In a new 96-well plate (not the cell plate), perform serial dilutions of the 100 µM nitrite stock to generate standards ranging from approximately 1.56 µM to 100 µM.[17][19] A typical dilution series would be 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM. Also include a blank well with medium only (0 µM).[17] c. Add 50 µL of each standard dilution to triplicate wells.
-
Sample Collection: a. After the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well of the cell plate and transfer it to a corresponding well in the plate containing the standards.
-
Griess Reaction: a. Add 50 µL of the Sulfanilamide solution to all wells containing standards and samples.[17] b. Incubate for 5-10 minutes at room temperature, protected from light.[16][17] c. Add 50 µL of the NED solution to all wells.[16][17] d. A purple/magenta color will develop immediately.[16] Incubate for another 5-10 minutes at room temperature, protected from light.[16][17]
-
Absorbance Measurement: a. Measure the absorbance of each well within 30 minutes using a microplate reader set to a wavelength between 520 nm and 550 nm (540 nm is common).[12][16]
Part 3: Data Analysis
-
Average the absorbance readings for each set of replicate wells.
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other standard and sample absorbance values.
-
Plot the corrected absorbance values of the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.
-
Present the data as mean ± standard deviation (SD) or standard error of the mean (SEM).
Data Presentation
The following table provides an example of how to present the quantitative data from a Griess assay experiment investigating the inhibitory effect of this compound on LPS-induced NO production in macrophages.
| Treatment Group | This compound (mM) | Stimulus (LPS, 1 µg/mL) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Untreated Control | 0 | - | 1.2 ± 0.3 | N/A |
| LPS Only | 0 | + | 45.8 ± 3.1 | 0% |
| L-NMMA + LPS | 0.1 | + | 32.5 ± 2.5 | 29.0% |
| L-NMMA + LPS | 0.5 | + | 15.7 ± 1.8 | 65.7% |
| L-NMMA + LPS | 1.0 | + | 5.3 ± 0.9 | 88.4% |
| L-NMMA + LPS | 5.0 | + | 2.1 ± 0.5 | 95.4% |
| L-NMMA Only | 1.0 | - | 1.1 ± 0.2 | N/A |
Signaling Pathway Diagram
The diagram below illustrates the nitric oxide synthesis pathway and the mechanism of inhibition by this compound.
Troubleshooting
-
Low or no color development in samples: The concentration of nitrite may be below the detection limit of the assay (typically around 1 µM).[5] Consider increasing the cell number, stimulus concentration, or incubation time.
-
High background in control wells: The cell culture medium may contain interfering substances. Using phenol red-free medium is advisable.[14] Ensure all reagents are fresh and properly prepared.
-
Inconsistent standard curve: Ensure accurate pipetting and proper mixing of standards. Prepare fresh standards for each assay. The Griess reagents should be protected from light and brought to room temperature before use.[19]
-
Yellow color instead of pink/magenta: This can occur at very high nitrite concentrations or if the pH is not acidic enough.[20][21] Dilute the samples if necessary and ensure the Griess reagents are properly formulated to provide an acidic environment.
Conclusion
The Griess assay is a robust and straightforward method for quantifying nitric oxide production in biological samples. When combined with the use of the pan-NOS inhibitor this compound, it becomes a powerful tool for elucidating the role of nitric oxide in various cellular processes. By following the detailed protocol and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain reliable and reproducible data to advance their scientific investigations.
References
- 1. Protocol Griess Test [protocols.io]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. rndsystems.com [rndsystems.com]
- 10. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 11. crispr-casx.com [crispr-casx.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 17. promega.com [promega.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Application Notes and Protocols: L-NMMA Acetate Compatibility with DAF-FM DA Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its detection and quantification in biological systems are paramount for advancing research in areas such as neuroscience, immunology, and cardiovascular disease. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a widely used fluorescent probe for detecting intracellular NO. To ensure the specificity of the DAF-FM signal, it is crucial to employ controls that inhibit NO production. NG-monomethyl-L-arginine acetate (L-NMMA acetate) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. This document provides detailed application notes and protocols for the compatible use of this compound as a negative control in DAF-FM DA-based fluorescence microscopy experiments.
Principles and Mechanisms of Action
DAF-FM DA for Nitric Oxide Detection
DAF-FM diacetate is a cell-permeable compound that passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the molecule, now DAF-FM, cell-impermeant and thus trapping it within the cytosol.[1][2] In its native state, DAF-FM is weakly fluorescent. However, in the presence of NO and oxygen, it undergoes a nitrosation reaction to form a highly fluorescent and stable benzotriazole derivative.[2][3] The resulting increase in fluorescence intensity, typically measured at an excitation maximum of ~495 nm and an emission maximum of ~515 nm, is proportional to the amount of NO produced.[4][5]
This compound as a Nitric Oxide Synthase Inhibitor
This compound is an analog of L-arginine, the substrate for nitric oxide synthase (NOS). It acts as a competitive inhibitor of all three NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[6][7] By binding to the active site of the enzyme, L-NMMA blocks the conversion of L-arginine to L-citrulline and NO, thereby reducing intracellular NO levels.[2] This property makes L-NMMA an excellent tool to confirm that the fluorescence signal observed with DAF-FM is indeed a result of NOS-dependent NO production.[8]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of this compound and DAF-FM DA.
| Parameter | This compound | Source(s) |
| Target(s) | nNOS, iNOS, eNOS | [6][7] |
| Inhibition Constants (Ki) | nNOS (rat): ~0.18 µMeNOS (human): ~0.4 µMiNOS (mouse): ~6 µM | [7] |
| IC50 (for nNOS) | 4.1 µM (cell-free assay) | [9] |
| Typical Working Concentration (in vitro) | 100 µM - 5 mM | [2][7] |
| Pre-incubation Time | 30 - 60 minutes prior to stimulus | [10] |
| Parameter | DAF-FM Diacetate | Source(s) |
| Excitation Maximum | ~495 nm | [4][5] |
| Emission Maximum | ~515 nm | [4][5] |
| Typical Loading Concentration | 1 - 10 µM | [4][5] |
| Loading Incubation Time | 15 - 60 minutes | [1][11] |
| De-esterification Time | 15 - 30 minutes | [4][5] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Inhibition Pathway
Caption: L-NMMA competitively inhibits NOS, blocking NO production.
DAF-FM DA Mechanism of Action
Caption: DAF-FM DA becomes fluorescent upon reaction with NO in the cell.
Experimental Workflow for L-NMMA Control
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. sfrbm.org [sfrbm.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04304G [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. crispr-casx.com [crispr-casx.com]
- 11. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of L-NMMA Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NG-monomethyl-L-arginine, acetate salt (L-NMMA acetate), a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] This document is intended to guide researchers in designing and executing experiments involving the intraperitoneal (IP) administration of L-NMMA to study the role of nitric oxide (NO) in various physiological and pathological processes.
Data Presentation: Dosage and Timing
The following tables summarize quantitative data on the intraperitoneal and intravenous injection of this compound in various animal models, providing a reference for dosage and timing.
Table 1: Intraperitoneal (IP) this compound Dosage and Timing in Rodent Models
| Animal Model | This compound Dose | Timing of Injection | Observed Effect | Reference |
| Mouse (BALB/c) | 40 and 80 mg/kg/day | Once daily for 5 days, starting 72 hours after influenza virus exposure. | In combination with oseltamivir, synergistically increased survival rates.[2] | [2] |
| Mouse | 0.17 mg/g and 0.25 mg/g body weight | Not specified | Higher dose resulted in normoglycemia and normal glucose-stimulated insulin secretion in a model of diabetes.[3] | [3] |
| Rat | 55 mg/kg (ID50) | Not specified | Inhibited harmaline-induced increases in cerebellar cGMP.[4] | [4] |
Table 2: Intravenous (IV) this compound Dosage and Timing in Various Animal Models
| Animal Model | This compound Dose | Timing of Injection | Observed Effect | Reference |
| Rat | 25, 50, and 100 mg/kg (bolus) | Single injection | Elevated plasma L-NMMA concentrations for 100 to over 200 minutes.[5] | [5] |
| Dog | 40 mg/kg (bolus) followed by 40 mg/kg/h for 6 hours | Infusion | Decreased stroke volume and cardiac index.[6] | [6] |
| Dog (sepsis model) | 25 mg/kg (bolus) | When mean arterial pressure dropped below 60 mm Hg | Increased mean arterial pressure and systemic vascular resistance.[7] | [7] |
| Pig (sepsis model) | 10 mg/kg/hr | Continuous infusion 3 hours after sepsis induction | Increased 9-hour survival rate and restored mean arterial pressure.[8] | [8] |
Experimental Protocols
Preparation of this compound Solution for Injection
This compound is a crystalline solid that is soluble in sterile water.[1]
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
Under sterile conditions in a laminar flow hood, weigh the desired amount of this compound powder.
-
Reconstitute the powder with sterile water or saline to the desired stock concentration. Stock solutions of up to 50 mM can be prepared.
-
Gently vortex the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
It is recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, aliquots of the stock solution can be stored at -20°C to minimize freeze-thaw cycles. Extended storage of solutions (more than one week at 4°C) may lead to reduced potency.
Intraperitoneal (IP) Injection Protocol for Mice and Rats
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental needs.[9]
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[9]
-
70% ethanol
-
Gauze pads
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Mice: Gently grasp the mouse by the scruff of the neck to immobilize the head and body. The tail can be secured with the same hand or by another person.
-
Rats (Two-person technique recommended): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. The rat should be gently stretched with its head held lower than its body.[9]
-
-
Injection Site Identification:
-
Position the animal in a head-down orientation.
-
The injection site is in the lower right quadrant of the abdomen to avoid the urinary bladder and cecum.[9]
-
-
Injection Procedure:
-
Disinfect the injection site with a 70% ethanol-soaked gauze pad.
-
Insert the needle with the bevel facing up at a 30-40° angle to the horizontal plane.[9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the L-NMMA solution. The maximum recommended injection volume is typically less than 10 ml/kg.[9]
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, bleeding, or adverse reactions.
-
Assessment of Nitric Oxide Production
To confirm the inhibitory effect of L-NMMA, it is essential to measure NO production or its stable metabolites, nitrite and nitrate (NOx).
Common Methods:
-
Griess Assay: This colorimetric assay measures nitrite levels in biological fluids such as plasma, serum, and cell culture supernatants.
-
Chemiluminescence: This method detects NO directly in the gas phase and can be used for measuring exhaled NO.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used for the direct detection of NO in biological samples.
Mandatory Visualizations
Caption: Nitric Oxide Signaling Pathway and L-NMMA Inhibition.
Caption: General Experimental Workflow for In Vivo L-NMMA Studies.
References
- 1. cusabio.com [cusabio.com]
- 2. Combinations of L-NG-monomethyl-arginine and oseltamivir against pandemic influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of brain nitric oxide synthase inhibition in vivo: ex vivo assays of nitric oxide synthase can give incorrect results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Nitric oxide inhibition in the treatment of the sepsis syndrome is detrimental to tissue oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N(G)-monomethyl-L-arginine improves survival in a pig model of abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for L-NMMA Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-NG-Monomethyl-L-arginine acetate (L-NMMA acetate) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1] By mimicking the natural substrate L-arginine, this compound blocks the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. This property makes this compound an indispensable tool for researchers investigating the role of NO in their experimental systems.
These application notes provide a comprehensive guide to the use of this compound in cell culture, with a particular focus on its long-term stability. While this compound is stable as a crystalline solid, its stability in aqueous solutions, especially in complex cell culture media at 37°C, is a critical consideration for the design and interpretation of experiments. This document offers protocols for assessing this stability and detailed information on the signaling pathways affected by this compound.
Data Presentation: Stability of this compound
The stability of this compound is crucial for its effective use as a NOS inhibitor. The following tables summarize the available data on its stability in stock solutions and provide a template for determining its stability in your specific cell culture media.
Table 1: Stability of this compound Stock Solutions
| Solvent | Storage Temperature (°C) | Concentration | Duration | Stability | Reference |
| Water | -80 | Not Specified | 1 year | Stable | [2] |
| Water | -20 | Not Specified | 1 month | Stable | [2] |
| Aqueous Buffer (e.g., PBS) | Room Temperature | 10 mg/mL | Not recommended for more than one day | Prone to degradation | [3] |
Table 2: Proposed Experimental Plan for Assessing this compound Stability in Cell Culture Media
| Parameter | Description |
| Cell Culture Media | Specify the media type (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine). |
| Incubation Conditions | 37°C, 5% CO2 in a humidified incubator. |
| This compound Concentration | The final concentration to be used in experiments (e.g., 100 µM, 500 µM). |
| Time Points for Sampling | 0, 4, 8, 12, 24, 48, and 72 hours. |
| Replicates | Minimum of three independent replicates for each time point. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. |
| Data to Collect | Peak area of this compound at each time point. |
| Calculation | Percentage of this compound remaining relative to the 0-hour time point. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure for Preparing a 100 mM Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 248.28 g/mol . To prepare a 100 mM solution, dissolve 24.83 mg in 1 mL of sterile water or PBS.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]
-
-
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution.
-
On the day of the experiment, dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of cell culture medium.
-
Mix the working solution gently by inverting the tube or swirling the flask. Do not vortex vigorously to avoid damaging media components.
-
It is highly recommended to use freshly prepared working solutions for each experiment, as the stability of this compound in cell culture media at 37°C for extended periods has not been extensively documented.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture media over time.
-
Materials:
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile tubes or multi-well plates for incubation
-
Calibrated incubator (37°C, 5% CO2)
-
HPLC system with a C18 reversed-phase column and UV or fluorescence detector
-
HPLC grade solvents (e.g., acetonitrile, water, buffer salts)
-
0.22 µm syringe filters for sample preparation
-
Autosampler vials
-
-
Experimental Setup:
-
Prepare a working solution of this compound in the cell culture medium at the desired concentration (e.g., 500 µM).
-
Dispense equal volumes of this solution into sterile tubes or wells of a multi-well plate. Prepare at least three replicates for each time point.
-
Place the samples in a humidified incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove three replicate samples from the incubator.
-
Immediately process the samples for HPLC analysis or store them at -80°C until analysis. To process, centrifuge the samples to pellet any debris and filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis (Example Conditions - may require optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Prepare a standard curve of this compound in the same cell culture medium to determine the relationship between peak area and concentration.
-
Inject the collected samples into the HPLC system.
-
Record the peak area corresponding to this compound for each sample.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway inhibited by this compound and the experimental workflow for assessing its stability.
Caption: Nitric Oxide Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
Application Notes and Protocols for In Vitro NOS Inhibition Using L-NMMA Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of L-NMMA acetate (NG-Monomethyl-L-arginine, acetate salt) as a competitive inhibitor of nitric oxide synthases (NOS). This compound serves as a valuable tool for investigating the roles of nitric oxide (NO) in various physiological and pathological processes.[1][2]
Introduction to this compound
This compound is a widely used, cell-permeable, competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][3][4] By mimicking the natural substrate L-arginine, this compound binds to the active site of NOS enzymes, effectively blocking the production of nitric oxide.[2][4] This broad-spectrum inhibition allows for the global suppression of NO synthesis, making it an ideal tool for studying the downstream effects of NO signaling in various biological systems.[2]
Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[5][6][7] Dysregulation of NO production is implicated in numerous diseases, making the ability to modulate its synthesis a key area of research.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) of L-NMMA for the different NOS isoforms. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Parameter | nNOS (Neuronal) | eNOS (Endothelial) | iNOS (Inducible) | Citation |
| Ki | ~0.18 µM (rat) | ~0.4 µM (human), 700 nM | ~6 µM (mouse), 3.9 µM | [3][8][9] |
| IC50 | 4.1 µM, 4.9 µM | 3.5 µM | 2 µM, 6.6 µM | [8][10][11] |
Note: Values can vary depending on the experimental conditions and the species from which the enzyme was derived.
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
Nitric oxide is synthesized from L-arginine by NOS enzymes.[6][12] The produced NO can then diffuse across cell membranes to activate its primary receptor, soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[5] L-NMMA competitively inhibits the initial step of this pathway.
References
- 1. biotium.com [biotium.com]
- 2. crispr-casx.com [crispr-casx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 5. cusabio.com [cusabio.com]
- 6. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 12. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-NMMA acetate not inhibiting nitric oxide production effectively
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with L-NMMA acetate not effectively inhibiting nitric oxide production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
L-NG-monomethyl-L-arginine (L-NMMA) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). It acts as a structural mimic of L-arginine, the natural substrate for NOS, binding to the enzyme's active site and blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO). This leads to a dose-dependent decrease in NO production.
Q2: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting range for cell-based assays is 100 µM to 1000 µM. For some specific applications, concentrations up to 4000 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound solutions?
This compound is a crystalline solid that is soluble in water up to 50 mM. For optimal results, it is strongly recommended to prepare solutions fresh before each experiment. Aqueous solutions should not be stored for more than one day. If short-term storage is necessary, aliquot stock solutions and store them at -20°C to minimize freeze-thaw cycles. Some studies have shown that reconstituted L-NMMA can be stable for up to 98 days when stored at 5°C or -20°C in polypropylene syringes.
Q4: Is this compound selective for a specific NOS isoform?
No, this compound is a broad-spectrum NOS inhibitor and does not exhibit selectivity for any particular isoform. It inhibits nNOS, eNOS, and iNOS.
Troubleshooting Guide: Ineffective NO Inhibition
If you are observing that this compound is not effectively inhibiting nitric oxide production in your experiments, consider the following troubleshooting steps:
Problem 1: Suboptimal Inhibitor Concentration
Possible Cause: The concentration of this compound may be too low to effectively compete with the endogenous L-arginine levels in your experimental system.
Solution:
-
Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 10 µM to 1 mM) to determine the IC50 for your specific cell type and experimental conditions.
-
Consider L-arginine Concentration: Be aware of the L-arginine concentration in your cell culture medium, as L-NMMA is a competitive inhibitor. Higher levels of L-arginine may require higher concentrations of L-NMMA for effective inhibition.
Problem 2: Inadequate Pre-incubation Time
Possible Cause: The inhibitor may not have had sufficient time to interact with the NOS enzyme before the stimulation or measurement of NO production.
Solution:
-
Optimize Pre-incubation Time: Pre-treat your cells or tissues with this compound for a sufficient period before adding your stimulus. A typical pre-incubation time is 30-60 minutes.
Problem 3: Inhibitor Instability
Possible Cause: this compound solutions, particularly in aqueous buffers, can degrade over time, leading to reduced potency.
Solution:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.
-
Proper Storage: If a stock solution must be made, aliquot it and store it at -20°C or -80°C for short-term and long-term storage, respectively, to avoid repeated freeze-thaw cycles.
Problem 4: Issues with Cell Health or Experimental Setup
Possible Cause: The lack of inhibition might be related to other experimental factors rather than the inhibitor itself.
Solution:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy and responsive.
-
Include Proper Controls: Always include positive and negative controls in your experimental design. A positive control could be a known inducer of NO production, while a negative control would be untreated cells.
-
Verify NO Detection Method: Ensure that your method for detecting nitric oxide (e.g., Griess assay) is working correctly and is sensitive enough to detect changes in NO levels.
Quantitative Data Summary
Table 1: Inhibitory Constant (Ki) of this compound for NOS Isoforms
| NOS Isoform | Species | Ki Value (µM) | Citation(s) |
| nNOS | Rat | ~0.18 | |
| eNOS | Human | ~0.4 | |
| iNOS | Mouse | ~6 |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation(s) |
| Water | up to 50 mM | |
| PBS (pH 7.2) | ~10 mg/mL | |
| Ethanol | ~1 mg/mL | |
| DMSO | ~0.25 mg/mL |
Table 3: Recommended Working Concentrations for this compound
| Experimental System | Concentration Range | Citation(s) |
| Cell-based Assays | 100 µM - 1000 µM | |
| In vivo Models | 1 - 50 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on nitric oxide production in cultured cells.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
Reagent for inducing NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages)
-
Griess Reagent System for NO measurement
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water. For example, to make a 50 mM stock solution, dissolve 12.41 mg of this compound (MW: 248.28 g/mol ) in 1 mL of sterile water.
-
Pre-treatment with this compound:
-
Remove the culture medium from the wells.
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Induction of NO Production:
-
To the appropriate wells, add the NO-inducing agent at a pre-determined optimal concentration.
-
Include control wells with cells and medium only (negative control) and cells with the inducing agent only (positive control).
-
-
Incubation: Incubate the plate for the desired period to allow for NO production (e.g., 24-48 hours).
-
Measurement of Nitrite Concentration:
-
Collect the cell culture supernatant.
-
Use the Griess Reagent System to measure the nitrite concentration, which is a stable and quantifiable end-product of NO. Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage of inhibition of NO production by this compound at each concentration compared to the positive control.
-
Visualizations
Caption: Nitric Oxide Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Inhibition Assay.
Troubleshooting variability in experiments with L-NMMA acetate
Welcome to the technical support center for L-NMMA acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and addressing common issues encountered during experiments with this nitric oxide synthase (NOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
L-NMMA (N(G)-monomethyl-L-arginine) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2][3] It functions by mimicking the natural substrate, L-arginine, and binding to the active site of the NOS enzymes.[1] This action blocks the conversion of L-arginine to nitric oxide (NO) and L-citrulline, thereby inhibiting NO production.[1] Due to its broad-spectrum inhibition, this compound is a valuable tool for investigating the roles of NO in various physiological and pathological processes.[1][3][4]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
Variability in experiments using this compound can arise from several factors:
-
Solution Preparation and Storage: this compound solutions should be prepared fresh for optimal activity.[1][5] Long-term storage of solutions, even at 4°C for more than a week, can lead to diminished potency due to hydrolysis or microbial contamination.[5] While a study has shown reconstituted L-NMMA to be stable for up to 98 days when stored at 5°C or -20°C in polypropylene syringes, it is generally recommended to use fresh preparations.[6] To minimize freeze-thaw cycles, it is advisable to aliquot stock solutions if short-term storage is necessary.[5]
-
Concentration Optimization: The effective concentration of this compound can vary significantly depending on the cell type, tissue, or experimental model.[7] It is crucial to perform dose-response experiments to determine the minimal inhibitory concentration for your specific system.[5]
-
Duration of Inhibition: The inhibitory effect of this compound can be transient. In studies of the human vasculature, its effect was observed to be less than 45-60 minutes.[8] For experiments requiring long-term inhibition, periodic replenishment of the inhibitor may be necessary to ensure sustained NOS blockade.[1]
-
Cell Culture Conditions: The presence of L-arginine in cell culture media can compete with this compound, potentially reducing its inhibitory effect. For significant inhibition, the concentration of L-NMMA may need to be 5- to 10-fold higher than that of L-arginine.[9]
-
Purity and Quality of the Compound: Ensure you are using a high-purity grade of this compound.[10]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
Question: I am having trouble dissolving this compound, or it precipitates out of solution. What should I do?
Answer:
This compound is generally soluble in sterile water up to 50 mM.[1][5][7] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While soluble in water, this compound has very low solubility in DMSO and ethanol.[10][11][12] Using fresh, high-purity water is recommended.
-
pH of the Solution: Although not frequently reported as an issue, extreme pH values could affect solubility. Ensure your solvent has a neutral pH.
-
Temperature: If you notice precipitation, gentle warming of the solution may help. However, always bring the solution back to the experimental temperature before use.
-
Fresh Preparation: As mentioned, always prepare solutions fresh before each experiment to avoid degradation and potential solubility problems over time.[1][5]
Issue 2: Lack of Expected Inhibitory Effect
Question: I am not observing the expected decrease in nitric oxide production after treating my cells/tissue with this compound. Why might this be happening?
Answer:
Several factors could contribute to a lack of inhibitory effect:
-
Sub-optimal Concentration: The required concentration of this compound can vary. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[5]
-
Competition with L-arginine: The presence of high concentrations of L-arginine in your cell culture medium can outcompete this compound for binding to NOS.[9] Consider using a medium with a lower L-arginine concentration or increasing the this compound concentration accordingly.
-
Inhibitor Potency: Ensure the this compound solution was freshly prepared, as its potency can decrease with storage.[5]
-
Duration of Action: The inhibitory effect might be shorter than your experimental timeframe. Consider pre-treating cells or tissues for 30-60 minutes before the stimulus to ensure robust inhibition.[5] For longer experiments, you may need to re-administer the inhibitor.[1]
-
Cellular Uptake: In some cell types, the uptake of L-NMMA can be a limiting factor.[13]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Solubility | Up to 50 mM in sterile water | - | [1][5][7] |
| ~10 mg/mL in PBS (pH 7.2) | - | [10] | |
| ~1 mg/mL in Ethanol | - | [12] | |
| ~0.25 mg/mL in DMSO | - | [12] | |
| IC₅₀ | 4.1 µM for nNOS | Cell-free assay | [11] |
| 2 µM for NOS | - | [14] | |
| Kᵢ | ~0.18 µM for nNOS | Rat | [10][15][16] |
| ~0.4 µM for eNOS | Human | [10][15][16] | |
| ~6 µM for iNOS | Mouse/Rat | [10][11][15][16] | |
| In Vitro Concentration Range | 100 - 1000 µM (initial titration) | Cell-based assays | [5] |
| 0.1 - 5 mM (typical working range) | Cell-based assays | [7] | |
| In Vivo Dosage Range | 1 - 50 mg/kg | Animal models | [5] |
| 40 - 80 mg/kg/day | Mice | [17] | |
| 10 mg/kg/h (intravenous infusion) | Dogs | [14] | |
| Storage (Powder) | -20°C for ≥ 4 years | - | [10][12] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 1 year | In solvent | [11][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile, purified water to a desired stock concentration, for example, up to 50 mM.[5]
-
Fresh Preparation: It is highly recommended to prepare the solution fresh before each experiment.[1][5]
-
Storage (if necessary): If short-term storage is unavoidable, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer periods.[11][15]
Protocol 2: In Vitro Inhibition of Nitric Oxide Synthase
-
Cell Culture: Culture cells to the desired confluency in appropriate media.
-
Dose-Response: To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 100 µM to 1000 µM) for a defined period.[5]
-
Pre-treatment: For time-course studies, pre-treat the cells with the determined optimal concentration of this compound for 30-60 minutes before adding the experimental stimulus.[5]
-
Controls: Include a vehicle control (the solvent used to dissolve this compound) in your experiment.
-
Assessment of Inhibition: Measure nitric oxide production using a suitable assay, such as the Griess assay, or assess downstream markers of NOS activity.[18]
Visualizations
Caption: this compound inhibits the Nitric Oxide signaling pathway.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 5. crispr-casx.com [crispr-casx.com]
- 6. researchgate.net [researchgate.net]
- 7. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 8. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Induction of NG-monomethyl-L-arginine uptake: a mechanism for differential inhibition of NO synthases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | NOS | TargetMol [targetmol.com]
- 17. Combinations of L-NG-monomethyl-arginine and oseltamivir against pandemic influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Assessing L-NMMA acetate cytotoxicity with MTT or resazurin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of L-NMMA acetate using MTT or resazurin assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
L-NMMA (NG-Monomethyl-L-arginine) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1][2][3]. It acts by competing with the natural substrate, L-arginine, thereby reducing the production of nitric oxide (NO)[1]. This inhibition of NO synthesis is its primary pharmacological effect.
Q2: I am not observing significant cytotoxicity with this compound. Is this expected?
This is a common and often expected observation. This compound's primary role is to inhibit NO production, and it may not be directly cytotoxic to all cell lines or may only show effects at very high concentrations[4]. The impact of this compound on cell viability is highly dependent on the role of nitric oxide in the specific cell type being studied. In some cells, NO can be pro-apoptotic, and its inhibition by L-NMMA could actually be protective[5]. Conversely, in cells where NO is a survival factor, its inhibition could lead to decreased viability. For instance, a significant reduction in the proliferation of MDA-MB-231 and SUM159 cell lines was observed at a concentration of 4000µM after 96 hours of treatment[4].
Q3: My MTT/resazurin assay shows an increase in signal at some concentrations of this compound. What could be the cause?
An increase in the colorimetric or fluorescent signal in MTT or resazurin assays can be counterintuitive but may be explained by several factors:
-
Metabolic Upregulation: The compound might induce a stress response in the cells that leads to an increase in metabolic activity and cellular respiration, resulting in greater reduction of the assay reagent[6].
-
Protective Effect: If endogenous NO production is detrimental to the cells under your culture conditions, this compound could be acting as a protective agent by inhibiting NO synthesis, leading to higher cell viability compared to untreated controls.
-
Assay Interference: this compound itself might directly or indirectly interfere with the assay chemistry. It is crucial to run controls with this compound in cell-free media to check for any direct reduction of the MTT or resazurin reagents[6].
Q4: How can this compound interfere with the MTT assay?
Potential interferences of this compound with the MTT assay include:
-
Altered Mitochondrial Activity: As this compound modulates cellular signaling pathways by inhibiting NO production, it could indirectly affect mitochondrial function, which is the primary site of MTT reduction[7]. This may not correlate directly with cell viability.
-
Chemical Interference: Although less common for this type of compound, it is good practice to test if this compound can chemically reduce the MTT tetrazolium salt to formazan in the absence of cells[8].
Q5: What are the potential interferences of this compound with the resazurin assay?
For the resazurin assay, consider the following:
-
Redox Activity: The assay is based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells[9]. Any alteration in the cellular redox state induced by this compound could affect the assay readout without necessarily changing the number of viable cells.
-
Direct Reduction: Run a cell-free control to ensure that this compound does not directly reduce resazurin[10].
Quantitative Data Summary
Table 1: Inhibitory Potency of L-NMMA against NOS Isoforms
| NOS Isoform | Species | IC50 / Ki Value | Reference |
| nNOS | Rat | Ki ≈ 0.18 µM | [2][11] |
| nNOS | Cell-free | IC50 = 4.1 µM | [12] |
| eNOS | Human | Ki ≈ 0.4 µM | [2][11] |
| iNOS | Mouse | Ki ≈ 6 µM | [2][11] |
| NOS (unspecified) | - | IC50 = 2 µM | [4] |
Table 2: Effects of this compound on Cell Proliferation and Function
| Cell Line/Model | Concentration | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231 & SUM159 | 4000 µM | 96 hours | Significantly reduced proliferation and migration. | [4] |
| MDA-MB-468 | 4000 µM | 72 hours | Enhanced docetaxel-induced apoptosis. | [4] |
| Porcine cumulus cells | 10000 µM | 42 hours | Significantly inhibited cell expansion. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | 24 hours | Inhibited cell proliferation. | [13] |
| CD8+ TM cells | 200 µM | 48 hours | Inhibited induction in parallel with NO production inhibition. | [2] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[14].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[15].
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Resazurin Assay for this compound Cytotoxicity
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at an optimized density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate for the desired exposure period.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1 to 4 hours at 37°C, protected from light[16]. The optimal incubation time should be determined for your specific cell type and density[17].
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Visualizations
Caption: this compound competitively inhibits Nitric Oxide Synthase (NOS).
References
- 1. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.inrim.it [iris.inrim.it]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing L-NMMA Acetate Incubation in Endothelial Cells
Welcome to the technical support center for the use of L-NMMA acetate in endothelial cell culture. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in endothelial cells?
A1: The optimal incubation time for this compound is highly dependent on the specific experimental goals, the endothelial cell type, and the concentration of L-NMMA used. Pre-treatment times ranging from 30 to 60 minutes are often sufficient to ensure robust inhibition of nitric oxide synthase (NOS) before applying a stimulus.[1] For experiments assessing longer-term effects, such as cell proliferation or migration, incubation times can extend from 8 to 24 hours.[2] It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.
Q2: What is a typical working concentration for this compound?
A2: Effective concentrations of this compound in cell-based assays typically range from 10 µM to 1000 µM.[1][3] Several studies have demonstrated significant inhibition of NO production in endothelial cells at concentrations between 5 µM and 100 µM.[4] The optimal concentration will depend on the level of NOS inhibition required and the L-arginine concentration in the cell culture medium, as L-NMMA is a competitive inhibitor.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a crystalline solid that can be dissolved in sterile water or aqueous buffers like PBS (pH 7.2) to create a stock solution.[5] It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.[1] If short-term storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[6] For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[5]
Q4: Can this compound affect endothelial cell viability?
A4: While L-NMMA is primarily used to inhibit NOS, it is important to assess its impact on cell viability in your specific experimental system. Some studies have shown that inhibition of endogenous NO production can affect cell proliferation.[7] It is recommended to perform a dose-response experiment and assess cell viability using a standard method like MTT or trypan blue exclusion, especially for long-term incubation periods.
Q5: How does the presence of L-arginine in the culture medium affect L-NMMA efficacy?
A5: L-NMMA is a competitive inhibitor of nitric oxide synthase (NOS) and competes with L-arginine, the natural substrate for the enzyme.[3] The presence of high concentrations of L-arginine in the cell culture medium can reduce the inhibitory effect of L-NMMA.[4] It is crucial to be aware of the L-arginine concentration in your medium and consider it when determining the optimal L-NMMA concentration for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of nitric oxide (NO) production | L-NMMA concentration is too low. | Increase the concentration of L-NMMA. Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type and experimental conditions.[1][4] |
| Incubation time is too short. | Increase the pre-incubation time with L-NMMA before adding your stimulus. A pre-incubation of 30-60 minutes is often effective.[1] | |
| High concentration of L-arginine in the medium. | Check the L-arginine concentration in your cell culture medium. If possible, use a medium with a lower L-arginine concentration or increase the L-NMMA concentration to outcompete the L-arginine.[4] | |
| Degraded L-NMMA solution. | Prepare a fresh solution of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[1][6] | |
| Inconsistent results between experiments | Variability in cell confluence. | Ensure that endothelial cells are seeded at the same density and have reached a consistent level of confluence (e.g., 70-80%) before starting the experiment.[2] |
| Inconsistent incubation times. | Strictly adhere to the determined optimal incubation times for both L-NMMA treatment and any subsequent stimuli. | |
| Variability in L-NMMA solution preparation. | Prepare L-NMMA solutions fresh and from a reliable stock to ensure consistent concentrations. | |
| Decreased cell viability or altered morphology | L-NMMA concentration is too high. | Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of L-NMMA for your endothelial cells.[8] |
| Prolonged incubation time. | Reduce the incubation time. For long-term experiments, consider replenishing the medium with fresh L-NMMA at regular intervals. | |
| Solvent toxicity. | If using an organic solvent to dissolve L-NMMA, ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells.[5] this compound is soluble in water, which is the preferred solvent.[5] |
Quantitative Data Summary
Table 1: this compound Concentration and Incubation Times in Endothelial Cells
| Cell Type | L-NMMA Concentration | Incubation Time | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | 5 µM - 100 µM | 30 minutes | Dose-dependent inhibition of NO production.[4] | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | 24 hours | Inhibition of cell proliferation.[2] | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 8 and 20 hours | Promotion of cell migration in a scratch assay.[2] | [2] |
| Rat Dental Follicle Cells (rDFCs) | 10 µM - 100 µM | Not specified | Reversal of puerarin-induced osteogenic differentiation.[3] | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal L-NMMA Concentration for NO Inhibition
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
L-NMMA Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Recommended starting concentrations range from 1 µM to 1 mM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-NMMA. Include a vehicle control (medium without L-NMMA).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1 hour).
-
Stimulation (Optional): If investigating stimulated NO production, add a known NOS agonist (e.g., bradykinin, VEGF) to the wells and incubate for a further 15-30 minutes.
-
NO Measurement: Measure the amount of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of NO inhibition against the L-NMMA concentration to determine the IC50 value.
Protocol 2: Endothelial Cell Migration (Scratch) Assay
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to 90-100% confluency.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of L-NMMA or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time to assess cell migration.
Visualizations
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. researchgate.net [researchgate.net]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 7. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction by NG-nitro-L-arginine of H2O2-induced endothelial cell injury - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome L-NMMA acetate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-NMMA acetate. Our aim is to help you overcome challenges related to its use, particularly precipitation in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: this compound Precipitation
Question: My this compound solution is cloudy or has visible precipitate. What should I do?
Answer: A cloudy solution or the presence of precipitate indicates that the this compound is not fully dissolved or has come out of solution. This can significantly impact the accuracy of your experimental results by altering the effective concentration of the inhibitor.
Immediate Actions:
-
Gentle Warming: Briefly warm the solution in a 37°C water bath while gently swirling. This compound's solubility can be temperature-dependent.
-
Sonication: If warming is ineffective, short intervals of sonication can help to break up aggregates and facilitate dissolution.
-
pH Check: Verify the pH of your solution. The solubility of this compound can be pH-dependent. Adjusting the pH to be closer to neutral (pH 7.2-7.4) may improve solubility.
-
Fresh Preparation: If the above steps do not resolve the issue, it is highly recommended to discard the solution and prepare a fresh one. It is best practice to prepare this compound solutions fresh for each experiment to ensure optimal activity.[1]
Question: What are the common causes of this compound precipitation?
Answer: Several factors can contribute to the precipitation of this compound in aqueous solutions:
-
Concentration: Exceeding the solubility limit of this compound in a particular solvent is a primary cause of precipitation.
-
Temperature: Low temperatures can decrease the solubility of this compound. Storing stock solutions at 4°C for extended periods may lead to precipitation.
-
pH: The pH of the solvent can influence the ionization state and solubility of this compound.
-
Solvent Choice: While soluble in water, the composition of your aqueous buffer (e.g., high salt concentrations) can affect solubility.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation and may compromise the compound's potency.[1]
-
Interaction with Media Components: In complex solutions like cell culture media, this compound may interact with other components, leading to the formation of insoluble complexes.[2]
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the recommended solvent for this compound?
A1: Sterile water is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 50 mM.[1][3] It is also soluble in PBS (pH 7.2) at approximately 10 mg/ml.[4][5] For organic solvents, it is soluble in ethanol at approximately 1 mg/ml and in DMSO at about 0.25 mg/ml.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, such as sterile water. If using an organic solvent, it should be purged with an inert gas.[4] For aqueous solutions, ensure the powder is fully dissolved through gentle vortexing or sonication.
Q3: Can I store this compound solutions?
A3: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[1] Storing aqueous solutions for more than one day is not recommended.[4] If short-term storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to one month.[1][6]
Experimental Use
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[3][7][8] It acts as an analog of the natural substrate, L-arginine, and blocks the production of nitric oxide (NO).[3][9]
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: For cell-based assays, a starting dose range of 100–1000 μM is often used to determine the minimal inhibitory concentration for a specific experimental context.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Sterile Water | ≥ 25 mg/mL (up to 50 mM) | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [4][5] |
| Ethanol | ~1 mg/mL | [4][5] |
| DMSO | ~0.25 mg/mL | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 248.28 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Use the solution immediately. If short-term storage is required, aliquot into single-use tubes and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 100 µM in 10 mL of media):
-
In a sterile conical tube, add 9.9 mL of pre-warmed complete cell culture media.
-
Add 100 µL of the 10 mM this compound stock solution to the media.
-
Gently invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: L-NMMA competitively inhibits NOS, blocking NO production.
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Factors increasing the risk of this compound precipitation.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. crispr-casx.com [crispr-casx.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Impact of batch-to-batch variability of L-NMMA acetate on results
Welcome to the technical support center for L-NMMA acetate. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experimental results when using this nitric oxide synthase (NOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (N(G)-monomethyl-L-arginine acetate) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2][3] It functions by mimicking the natural substrate, L-arginine, and binding to the active site of the NOS enzymes, thereby blocking the production of nitric oxide (NO).[1][2] This broad-spectrum inhibition allows for the global suppression of NO synthesis in experimental models.[1]
Q2: What are the common research applications of this compound?
A2: this compound is widely used to investigate the roles of nitric oxide in various physiological and pathological processes. Key research areas include inflammation, cardiovascular disease, and neurodegenerative disease models.[1][4] It is also utilized in studies on cell signaling, stem cell differentiation, and tissue regeneration.[1][2][3] For instance, it has been used to demonstrate the role of the NO pathway in the osteogenic differentiation of dental follicle cells.[1][3][4]
Q3: How should I prepare and store this compound solutions?
A3: this compound is a crystalline solid that is soluble in sterile water up to 50 mM.[1][3][5] For optimal performance, it is highly recommended to prepare solutions fresh before each experiment.[1][4] If short-term storage is necessary, you can aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.[4] However, long-term storage of solutions is discouraged as it may lead to diminished potency due to hydrolysis or microbial contamination.[4]
Q4: What are the potential causes of batch-to-batch variability in chemical reagents like this compound?
A4: Batch-to-batch variability in chemical reagents can arise from several factors during the manufacturing process. These can include variations in the purity, concentration, and moisture content of raw materials, as well as slight deviations in process parameters like temperature, pressure, and pH.[6][7] Equipment maintenance and cleaning, and even environmental conditions during production and storage can also contribute to variations.[6] For a chemically identical compound, the presence of different polymorphs can also lead to different physical properties and behaviors in experiments.[8]
Q5: Why is the purity of this compound important for experimental results?
A5: The purity of any chemical reagent is crucial for the accuracy and reproducibility of experimental results.[9][10] Impurities can lead to unexpected side reactions, produce false positives or negatives, and interfere with the intended biological activity, ultimately leading to skewed or unreliable data.[9] Using high-purity reagents ensures that the observed effects are attributable to the compound of interest and that experiments can be reliably replicated.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of NO production. | 1. Degraded this compound solution: The activity of this compound can diminish in solution over time.[4][11] 2. Sub-optimal concentration: The effective concentration can vary between cell types and experimental conditions. 3. Batch-to-batch variability in purity or potency: Although not a widely reported issue for this compound, variations in purity can affect its inhibitory activity.[12][13] | 1. Always prepare fresh solutions of this compound before each experiment. [1][4] 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. A common starting range for cell-based assays is 10-1000 µM.[2][4] 3. Source this compound from a reputable supplier that provides a certificate of analysis with purity specifications. If you suspect batch variability, consider testing a new batch alongside the old one with appropriate controls. |
| High variability in results between experiments. | 1. Inconsistent preparation of this compound solutions. 2. Variability in experimental conditions: Minor differences in cell density, incubation times, or other parameters can affect results. | 1. Standardize your protocol for solution preparation. Use the same source of sterile water and ensure complete dissolution. 2. Maintain consistent experimental parameters. Run technical replicates for each experiment and include positive and negative controls to monitor for variability.[4] |
| Unexpected off-target effects or cytotoxicity. | 1. High concentration of this compound. 2. Presence of impurities in a particular batch. [9] | 1. Determine the minimal effective concentration through a dose-response experiment to avoid using excessively high concentrations. 2. Include a cell viability assay (e.g., MTT or resazurin) in your experiments to monitor for potential cytotoxicity.[4] If you observe unexpected effects with a new batch, compare it to a previous batch if possible. |
Experimental Protocols
Key Experiment: Inhibition of Nitric Oxide Production in Cell Culture
Objective: To determine the effective concentration of this compound for inhibiting nitric oxide (NO) production in a specific cell line (e.g., macrophages stimulated with lipopolysaccharide (LPS)).
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
LPS (or other appropriate stimulus for NO production)
-
Griess Reagent System for NO measurement
-
Sterile, nuclease-free water
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in sterile water to create a stock solution (e.g., 50 mM).[1][4]
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 30-60 minutes.[4]
-
-
Stimulation: After pre-incubation, add the NO production stimulus (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells. Include control wells with cells and medium only, cells with this compound only, and cells with LPS only.
-
Incubation: Incubate the plate for the desired period to allow for NO production (e.g., 24 hours).
-
Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable breakdown product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided nitrite standard.
-
Calculate the nitrite concentration in each sample.
-
Plot the nitrite concentration against the this compound concentration to determine the dose-dependent inhibition of NO production and calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. crispr-casx.com [crispr-casx.com]
- 5. apexbt.com [apexbt.com]
- 6. youtube.com [youtube.com]
- 7. myadlm.org [myadlm.org]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 10. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 11. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 12. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 13. techmate.co.uk [techmate.co.uk]
Why is fresh preparation of L-NMMA acetate solutions important
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of L-NMMA acetate in experimental settings. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: L-NMMA (NG-monomethyl-L-arginine) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] It functions by mimicking the natural substrate, L-arginine, and binding to the active site of the NOS enzymes, thereby blocking the production of nitric oxide (NO).[3][4] This allows for the precise modulation of the NO signaling pathway, which is critical in various physiological and pathological processes, including inflammation, cardiovascular regulation, and neurotransmission.[1]
Q2: Why is the fresh preparation of this compound solutions so critical?
A2: Fresh preparation of this compound solutions is strongly recommended to ensure maximal potency and avoid experimental variability.[1][4] The primary reasons for this are:
-
Potential for Hydrolysis: Although one study indicated that this compound is stable in solution for extended periods when stored properly[5], many suppliers caution that prolonged storage in aqueous solutions can lead to hydrolysis, which may diminish its inhibitory activity.[1]
-
Risk of Microbial Contamination: Aqueous solutions, especially those prepared in non-sterile conditions, are susceptible to microbial growth.[1] Contamination can introduce experimental artifacts and degrade the product.
Q3: How should I prepare a stock solution of this compound?
A3: The preparation method depends on the desired solvent.
-
Aqueous Solutions: To prepare an organic solvent-free aqueous solution, this compound can be directly dissolved in sterile water or aqueous buffers like PBS (pH 7.2).[6] It is soluble in sterile water up to 50 mM.[1][4]
-
Organic Solvents: this compound is also soluble in organic solvents such as ethanol and DMSO.[6] However, when using organic solvents, ensure that the final concentration of the solvent in your experimental system is insignificant to avoid any physiological effects.[6]
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: The crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[6]
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment.[1][4] If short-term storage is necessary, it is advised to aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C for up to one month.[1][7] Some sources suggest that refrigerated solutions (at 4°C) may be used for up to a week, but fresh preparation is always the best practice.[1] One study has shown stability for up to 98 days at 5°C and -20°C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of NO production. | 1. Degraded this compound solution: The solution may have lost potency due to improper storage or being too old. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | 1. Always prepare fresh solutions of this compound for each experiment. If using a stored stock, validate its efficacy with a positive control. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. A typical starting range for cell-based assays is 100–1000 μM.[1] |
| High variability between experimental replicates. | 1. Inconsistent solution preparation: Variations in weighing, dissolving, or diluting the compound can lead to different effective concentrations. 2. Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to its degradation. | 1. Standardize your solution preparation protocol. Use calibrated equipment and ensure complete dissolution. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| Unexpected cellular toxicity or off-target effects. | 1. High concentration of this compound. 2. Presence of microbial contamination in the solution. 3. Solvent toxicity, if using an organic solvent for the stock solution. | 1. Determine the minimal inhibitory concentration that achieves the desired effect without causing toxicity. 2. Use sterile water or buffers for preparation and handle solutions under aseptic conditions. 3. Include a vehicle control in your experiments to account for any effects of the solvent. Ensure the final solvent concentration is minimal.[6] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out a sufficient amount of this compound (MW: 248.28 g/mol ).
-
Dissolve the solid in a known volume of sterile, deionized water or PBS (pH 7.2). For example, to make a 10 mM solution, dissolve 2.483 mg of this compound in 1 mL of sterile water.
-
Vortex briefly until the solid is completely dissolved.
-
Use the solution immediately. If short-term storage is unavoidable, aliquot and store at -20°C.
In Vitro Nitric Oxide Synthase Inhibition Assay
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Prepare fresh dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined period (e.g., 1-24 hours), depending on the experimental design.
-
Stimulation (Optional): If studying inducible NOS, you may need to stimulate the cells with an appropriate agent (e.g., lipopolysaccharide and interferon-gamma) in the presence or absence of this compound.
-
Nitrite Measurement: Collect the cell culture supernatant to measure the accumulation of nitrite, a stable breakdown product of NO, using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the this compound-treated groups to the untreated control to determine the extent of NOS inhibition.
Visualizations
Caption: L-NMMA competitively inhibits all isoforms of Nitric Oxide Synthase (NOS), blocking the conversion of L-Arginine to Nitric Oxide and L-Citrulline.
References
Addressing incomplete NOS inhibition with L-NMMA acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-NMMA acetate for nitric oxide synthase (NOS) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
L-NMMA (NG-monomethyl-L-arginine) acetate is a potent, competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2] It functions by mimicking the structure of L-arginine, the natural substrate for NOS enzymes.[2] By binding to the active site of the NOS enzyme, this compound blocks the conversion of L-arginine to nitric oxide (NO) and L-citrulline, thereby globally suppressing NO synthesis.[2]
Q2: Is this compound selective for a specific NOS isoform?
No, this compound is a broad-spectrum or "pan-NOS" inhibitor and does not exhibit significant selectivity for any of the three NOS isoforms.[1][2][3] It is the preferred choice for studies requiring the comprehensive blockade of NO production from all potential enzymatic sources.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in sterile water up to 50 mM.[1] For optimal performance, it is highly recommended to prepare solutions fresh before each experiment.[1][2] If short-term storage is necessary, aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C.[1] Long-term storage of aqueous solutions is not recommended as it may lead to diminished potency due to hydrolysis or microbial contamination.[1][3][4] The solid, crystalline form should be desiccated and can be stored at room temperature or 2-8°C.[5]
Q4: What is a typical concentration range for this compound in cell-based assays?
For cell-based assays, a starting dose range of 100–1000 μM is recommended.[1] It is crucial to perform a dose-response experiment to empirically determine the minimal effective inhibitory concentration for your specific cell type and experimental conditions.[1]
Q5: Can the inhibitory effect of this compound be reversed?
Yes, as a competitive inhibitor, the effects of this compound can be reversed by increasing the concentration of the substrate, L-arginine.[6][7] This principle can be used as an experimental control to confirm that the observed effects are specifically due to NOS inhibition. D-arginine, the inactive enantiomer, should not reverse the inhibition and can be used as a negative control.[6][7]
Troubleshooting Guide: Incomplete NOS Inhibition
Issue: I'm observing incomplete or no inhibition of nitric oxide (NO) production after treating my cells/tissue with this compound.
This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the biological system itself. Follow this guide to troubleshoot the problem.
Step 1: Verify the Integrity and Preparation of this compound
| Potential Cause | Troubleshooting Action |
| Degraded this compound | Visually inspect the solid compound for any clumping or discoloration.[1] Ensure it has been stored correctly (desiccated at the recommended temperature). |
| Improper Solution Preparation | Always prepare solutions fresh using sterile water.[1][2] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.[1] |
| Incorrect Concentration | Double-check all calculations for preparing the stock and working concentrations. Use calibrated pipettes for accurate measurements. |
Step 2: Optimize Experimental Parameters
| Potential Cause | Troubleshooting Action |
| Insufficient Concentration | The required concentration of this compound can vary significantly between cell types and experimental conditions. Perform a dose-response curve (e.g., 10 μM to 1 mM) to determine the optimal inhibitory concentration for your system.[1] |
| Inadequate Pre-incubation Time | The inhibitor needs sufficient time to enter the cells and bind to the NOS enzyme. A pre-treatment time of 30-60 minutes before adding the stimulus is generally recommended.[1] |
| High L-arginine Concentration | This compound is a competitive inhibitor of L-arginine.[2] High concentrations of L-arginine in your culture medium can outcompete L-NMMA for binding to NOS, leading to reduced inhibition. Check the L-arginine concentration in your medium. If possible, use a medium with a lower L-arginine concentration or increase the L-NMMA concentration accordingly. It has been reported that L-NMMA concentrations may need to be 5- to 10-fold higher than that of L-arginine for effective inhibition.[8] |
| Short Window of Effect | In some systems, particularly in vivo, the inhibitory effect of L-NMMA can be transient. Studies in the human vasculature have shown the window of effect to be less than 45-60 minutes.[9][10] Consider the timing of your measurements relative to inhibitor administration. |
Step 3: Evaluate the Biological System and Assay
| Potential Cause | Troubleshooting Action |
| Cell Line-Specific Resistance | Some cell lines may have high levels of NOS expression or other compensatory mechanisms that make them less sensitive to inhibition.[1] Confirm NOS expression in your model system via Western blot or RT-qPCR. |
| Assay Sensitivity/Interference | Ensure your NO detection method (e.g., Griess assay, DAF-FM DA fluorescence) is sensitive enough and that components in your sample are not interfering with the assay.[1][11] Run appropriate controls, including a vehicle control and a positive control for NO production (e.g., L-arginine supplementation or a known NOS activator).[1] |
| Non-specific Cytotoxicity | At high concentrations, this compound may have off-target effects. Include a cell viability assay (e.g., MTT, resazurin) in parallel to ensure the observed effects are not due to cytotoxicity.[1] |
Quantitative Data Summary
The inhibitory potency of this compound is often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). These values can vary depending on the NOS isoform and the experimental conditions.
Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms
| NOS Isoform | Organism | Potency Metric | Value (μM) | Reference |
| nNOS | Rat | Kᵢ | ~0.18 | [12][13][14] |
| nNOS | - | IC₅₀ | 4.1 | [12] |
| nNOS | Rat | IC₅₀ | 8 ± 2 | [15] |
| eNOS | Human | Kᵢ | ~0.4 | [13][14] |
| eNOS | - | IC₅₀ | 5 ± 1 | [15][16] |
| iNOS | Mouse | Kᵢ | ~6 | [13][14] |
| iNOS | Rat | Kᵢ | ~6 | [12] |
| iNOS | - | IC₅₀ | 10 ± 3 | [15] |
Table 2: Exemplary In Vivo Experimental Parameters
| Model System | Administration | Dosage | Observed Effect | Reference |
| Human Vasculature | Intra-arterial infusion | 0.24 mg/dl/min | ~38% attenuation in peak leg blood flow | [9] |
| Healthy Human Subjects | I.V. bolus infusion | 3 mg/kg | 46% reduction in exhaled NO; 13% decrease in cardiac output | [17] |
| Mice (mld-SZ model) | In vivo administration | 0.25 mg/g body weight | Normalization of glucose-stimulated insulin secretion | [18] |
| Rats (I/R model) | - | 100 nM/min, 10 µM/min | Dose-dependent decrease in skeletal muscle contractile function | [12] |
Key Experimental Protocols
Protocol 1: General Method for Assessing NOS Inhibition in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound: Immediately before use, dissolve this compound in sterile, room temperature cell culture medium to create a stock solution. Further dilute to desired working concentrations.
-
Inhibitor Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control. Incubate for 30-60 minutes at 37°C.[1]
-
Stimulation: After pre-treatment, add your NO-stimulating agent (e.g., acetylcholine, bradykinin, LPS) to the wells and incubate for the desired period.
-
NO Measurement: Collect the cell culture supernatant or prepare cell lysates to quantify NO production. A common method is the Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO.[1]
-
Mix the sample with Griess reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically ~540 nm).
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Normalize the NO production in L-NMMA-treated groups to the vehicle control group to determine the percentage of inhibition.
Protocol 2: Control Experiment - Reversal of Inhibition with L-arginine
-
Follow steps 1-3 from Protocol 1.
-
Co-treatment: Prepare treatment groups that include:
-
Vehicle control
-
Stimulus only
-
Stimulus + optimal inhibitory concentration of this compound
-
Stimulus + this compound + excess L-arginine (e.g., 1-5 mM)
-
(Optional) Stimulus + this compound + D-arginine (as a negative control)
-
-
Incubation and Measurement: Incubate for the desired period and measure NO production as described in Protocol 1.
-
Data Analysis: Compare the NO levels. A successful reversal will show that the L-arginine co-treatment group has significantly higher NO levels than the L-NMMA-only group, ideally approaching the levels of the "stimulus only" group.[6][7]
Visualizations
Caption: Competitive inhibition of the NOS pathway by L-NMMA.
Caption: Troubleshooting workflow for incomplete NOS inhibition.
Caption: General experimental workflow for NOS inhibition assay.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. crispr-casx.com [crispr-casx.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biotium.com [biotium.com]
- 6. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NG-monomethyl L-arginine inhibits endothelium-derived relaxing factor-stimulated cyclic GMP accumulation in cocultures of endothelial and vascular smooth muscle cells by an action specific to the endothelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Effects of L-NMMA Acetate In Vivo
Welcome to the technical support center for the in vivo application of L-NMMA acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the non-specific effects of this non-selective nitric oxide synthase (NOS) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the specificity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
L-NMMA (NG-monomethyl-L-arginine) acetate is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] It acts as an L-arginine analogue, binding to the active site of the enzymes and blocking the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[2] This leads to a reduction in NO production in a wide range of cells and tissues.
Q2: What are the known non-specific effects of this compound in vivo?
While L-NMMA is a potent NOS inhibitor, it can exert several non-specific effects, particularly at higher concentrations. These include:
-
Cardiovascular Effects: L-NMMA can induce a dose-dependent increase in mean arterial blood pressure and a corresponding decrease in heart rate (bradycardia).[3] These effects are primarily due to the inhibition of basal NO production, which plays a crucial role in maintaining vascular tone. However, these hemodynamic changes can confound the interpretation of results in studies where blood pressure and heart rate are also outcome measures.
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Studies have shown that L-NMMA can directly interact with and block mammalian nicotinic acetylcholine receptor channels.[4] This is a significant non-specific effect that could influence neurological and neuromuscular functions, independent of NOS inhibition.[4]
-
General Cytotoxicity: At high concentrations, like many pharmacological inhibitors, L-NMMA may exhibit non-specific cytotoxicity.[1]
-
Effects of the Acetate Salt: The acetate component of the salt could potentially have its own biological effects, particularly in studies related to metabolism or immune responses, as acetate is a short-chain fatty acid.
Q3: How can I determine the optimal dose of this compound for my in vivo experiment while minimizing non-specific effects?
Determining the optimal dose is critical. The published dose range for in vivo studies is broad, typically between 1 and 50 mg/kg.[1] The ideal approach is to perform a dose-response study in your specific animal model and for your particular research question.
Key Steps for Dose Optimization:
-
Literature Review: Start with doses that have been reported to be effective in similar models.
-
Pilot Study: Conduct a pilot study with a range of doses (e.g., low, medium, and high) to assess both the desired inhibitory effect on NO production (e.g., by measuring nitrate/nitrite levels in plasma or tissue) and the potential for non-specific effects (e.g., significant changes in blood pressure, heart rate, or behavior).
-
Select the Lowest Effective Dose: Choose the lowest dose that produces the desired level of NOS inhibition without causing significant, confounding non-specific effects.
Q4: What are the best practices for preparing and storing this compound solutions to maintain potency and avoid degradation products that could cause non-specific effects?
Proper preparation and storage are crucial for experimental consistency.
-
Reconstitution: Dissolve this compound in sterile water.[1] For in vivo use, sterile saline or phosphate-buffered saline (PBS) are common vehicles.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh on the day of use.[1] Long-term storage of solutions, even at 4°C, may lead to diminished potency due to hydrolysis or microbial contamination.[1]
-
Storage of Stock Solutions: If necessary, aliquot stock solutions and store them at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[1]
-
Solubility Check: Before administration, ensure the solution is clear and free of precipitates.
Q5: What are appropriate controls to include in my in vivo experiment to account for potential non-specific effects of this compound?
Including the right controls is essential to confidently attribute your observations to NOS inhibition.
-
Vehicle Control: Always include a group of animals that receives the same volume of the vehicle used to dissolve the this compound.
-
Inactive Enantiomer Control (D-NMMA): NG-monomethyl-D-arginine (D-NMMA) is the inactive enantiomer of L-NMMA and does not inhibit NOS.[6] Including a D-NMMA-treated group helps to control for any non-specific effects of the molecule itself.
-
L-Arginine Rescue: To confirm that the observed effects are due to the inhibition of the L-arginine-NO pathway, an L-arginine "rescue" experiment should be performed.[3][4][6] This involves co-administering an excess of L-arginine with L-NMMA, which should reverse the effects of L-NMMA by outcompeting it for the active site of NOS.
Q6: How does this compound compare to other NOS inhibitors like L-NAME in terms of specificity and in vivo effects?
L-NMMA and L-NAME (NG-nitro-L-arginine methyl ester) are both widely used non-selective NOS inhibitors, but they have some key differences.
-
Potency: L-NAME is generally considered to be more potent than L-NMMA, particularly as an inhibitor of brain NOS.[7][8]
-
Mechanism and Potential for Off-Target Effects: L-NAME can release NO from its nitro group, which can confound its intended NOS-inhibiting effects. L-NMMA does not have this property.[9]
-
In Vivo Effects: In some studies, L-NAME has been shown to have a larger blood pressure-raising effect than L-NMMA.[8] After four days of treatment in one study, L-NAME, but not L-NMMA, was found to increase mean arterial pressure.[9]
| Feature | This compound | L-NAME |
| Primary Target | All NOS isoforms (nNOS, iNOS, eNOS) | All NOS isoforms (nNOS, iNOS, eNOS) |
| Potency | Generally less potent than L-NAME, especially for brain NOS[7] | More potent than L-NMMA in many systems[7][8] |
| NO Release | Does not release NO[9] | Can release NO from its nitro group[9] |
| In Vivo BP Effect | Increases blood pressure[3] | Often causes a more pronounced increase in blood pressure[8] |
| Common Control | D-NMMA (inactive enantiomer)[6] | D-NAME (inactive enantiomer) |
Troubleshooting Guides
Problem 1: I am observing unexpected changes in blood pressure or heart rate in my animal model that seem unrelated to NOS inhibition.
-
Possible Cause 1: Dose is too high.
-
Solution: Perform a dose-response study to find the minimal effective dose for NOS inhibition that has the least impact on baseline hemodynamics.
-
-
Possible Cause 2: The observed effect is due to NOS inhibition.
-
Solution: The cardiovascular system is highly regulated by NO. An increase in blood pressure and a reflex decrease in heart rate are expected physiological responses to systemic NOS inhibition.[3] To confirm that this is the mechanism, perform an L-arginine rescue experiment. Co-administration of L-arginine should reverse the hemodynamic effects.[3][4]
-
-
Possible Cause 3: Interaction with other signaling pathways.
-
Solution: While the primary cardiovascular effects are due to NOS inhibition, consider the possibility of other interactions, especially if the hemodynamic response is atypical. Review the literature for your specific model and consider including a D-NMMA control group.
-
Problem 2: My animals are showing signs of neurotoxicity (e.g., altered behavior, seizures) after this compound administration.
-
Possible Cause 1: Direct interaction with nicotinic acetylcholine receptors (nAChRs).
-
Solution: L-NMMA has been shown to block nAChRs.[4] This could lead to a range of neurological effects. To investigate this, you could pre-treat with a nAChR agonist to see if it mitigates the behavioral effects. It is also important to carefully document any behavioral changes and compare them to both vehicle and D-NMMA-treated control groups.
-
-
Possible Cause 2: Altered cerebral blood flow.
-
Solution: Inhibition of nNOS in the brain can affect neuronal signaling and cerebral blood flow.[10] This could lead to neurological side effects. Monitoring cerebral blood flow, if possible, and using the lowest effective dose of L-NMMA is recommended.
-
-
Possible Cause 3: Non-specific central nervous system effects at high doses.
-
Solution: As with any systemically administered drug, high concentrations in the brain can lead to off-target effects. Reduce the dose and ensure it is within the published range for your animal model.
-
Problem 3: I am seeing evidence of an inflammatory response or immune modulation that is inconsistent with the expected effects of NOS inhibition.
-
Possible Cause 1: Effects of the acetate counter-ion.
-
Solution: Acetate is a short-chain fatty acid that can have immunomodulatory effects. To control for this, you could use a different salt of L-NMMA if available, or include a sodium acetate control group.
-
-
Possible Cause 2: Complex role of NO in immunity.
-
Solution: NO has both pro- and anti-inflammatory roles depending on the context. The observed immune response may be a complex consequence of NOS inhibition in your specific model. It is important to measure a panel of relevant cytokines to get a clearer picture of the immune modulation. In some contexts, NOS inhibition has been shown to not significantly alter cytokine-induced immune responses.
-
-
Possible Cause 3: Contamination of the this compound solution.
-
Solution: Ensure your this compound is of high purity and that your solutions are prepared under sterile conditions to avoid introducing contaminants like endotoxin that can trigger an immune response.
-
Problem 4: My experimental results are inconsistent despite using the same dose of this compound.
-
Possible Cause 1: Instability of this compound solutions.
-
Possible Cause 2: Variability in drug administration.
-
Solution: Ensure consistent and accurate administration of the drug. For intraperitoneal or subcutaneous injections, ensure the injection site is consistent. For intravenous infusions, ensure the infusion rate is constant.
-
-
Possible Cause 3: Biological variability in the animal model.
-
Solution: Factors such as the age, weight, sex, and even the gut microbiome of the animals can influence their response to pharmacological agents. Standardize your animal population as much as possible and use a sufficient number of animals per group to achieve statistical power.[1]
-
Experimental Protocols
Protocol 1: L-Arginine Rescue Experiment In Vivo
This protocol is designed to confirm that the observed effects of L-NMMA are due to competitive inhibition of the L-arginine-NO pathway.
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: this compound + L-arginine
-
Group 4 (optional): L-arginine alone
-
-
Dosing:
-
L-NMMA: Use the predetermined optimal dose for your model.
-
L-arginine: Administer a dose that is in excess of the L-NMMA dose. A common starting point is a 5-10 fold molar excess of L-arginine to L-NMMA.[2] A study in septic dogs used 400 mg/kg of L-arginine to reverse the effects of 25 mg/kg of L-NMMA.[4]
-
-
Administration:
-
L-arginine can be administered shortly before or at the same time as L-NMMA. The route of administration for both should be the same.
-
-
Measurements:
-
Measure the physiological or biochemical parameters of interest at baseline and at various time points after administration.
-
-
Expected Outcome:
-
The effects observed in the L-NMMA group should be significantly attenuated or completely reversed in the L-NMMA + L-arginine group.
-
Protocol 2: Using D-NMMA as an Inactive Control
This protocol helps to distinguish the specific effects of NOS inhibition from non-specific effects of the L-NMMA molecule.
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: D-NMMA acetate
-
-
Dosing:
-
Administer the same molar dose of L-NMMA and D-NMMA.
-
-
Administration:
-
Use the same route and timing of administration for all groups.
-
-
Measurements:
-
Measure the parameters of interest at baseline and at various time points after administration.
-
-
Expected Outcome:
-
The D-NMMA group should not show the specific effects observed in the L-NMMA group. Any effects observed in both the L-NMMA and D-NMMA groups may be considered non-specific.[6]
-
Visualizations
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition in the treatment of the sepsis syndrome is detrimental to tissue oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive activity of nitric oxide synthase inhibitors in the mouse: dissociation between the effect of L-NAME and L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the nitric oxide synthase inhibitor L-NMMA on basal CBF and vasoneuronal coupling in man: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of NOS Inhibitors: L-NMMA Acetate vs. L-NAME for In Vivo Research
A comprehensive guide for researchers navigating the choice between two potent nitric oxide synthase inhibitors. This guide provides a detailed comparison of L-NG-Monomethylarginine acetate (L-NMMA acetate) and Nω-nitro-L-arginine methyl ester (L-NAME) for in vivo nitric oxide (NO) synthase inhibition, supported by experimental data, detailed protocols, and visual aids to inform experimental design.
In the intricate world of physiological research, the ability to precisely modulate the nitric oxide (NO) pathway is paramount. Nitric oxide, a ubiquitous signaling molecule, plays a critical role in a vast array of biological processes, from vasodilation and neurotransmission to immune responses. The targeted inhibition of its producing enzymes, the nitric oxide synthases (NOS), offers a powerful tool to dissect these pathways. Among the arsenal of available inhibitors, this compound and L-NAME have emerged as two of the most widely used competitive inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS). While both are arginine analogs that effectively block NO production, they exhibit distinct pharmacological profiles that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of this compound and L-NAME to assist researchers in selecting the optimal inhibitor for their in vivo studies.
Performance Comparison at a Glance: this compound vs. L-NAME
To facilitate a clear comparison of the two inhibitors, the following table summarizes key quantitative data from in vivo and in vitro studies.
| Parameter | This compound | L-NAME | Reference |
| Potency (Blood Pressure) | Less potent; 50 mg/kg (i.v.) increased Mean Arterial Pressure (MAP) by 15±2 mmHg in humans. | More potent; 4 mg/kg (i.v.) increased MAP by 24±2 mmHg in humans. | [1] |
| In Vivo Efficacy (Rat) | Single i.p. dose increased MAP, but 4 days of i.p. injections had no effect on MAP. | Oral (p.o.) and intraperitoneal (i.p.) administration significantly increased MAP and decreased plasma nitrite. | [2] |
| NOS Isoform Selectivity | May exhibit some selectivity for eNOS over nNOS in certain vascular beds. | Generally considered a non-selective NOS inhibitor. | [3][4] |
| Duration of Action (Humans) | Shorter half-life of approximately 1 hour. | Significantly longer half-life of about 23 hours. | [2] |
| Effect on Endothelial Function | Inhibits endothelium-dependent relaxation. | Inhibits endothelium-dependent relaxation. | [1] |
| Reversibility | Reversible by L-arginine. | Reversible by L-arginine. | [1] |
Delving into the Mechanisms: Signaling Pathways of NOS Inhibition
Both L-NMMA and L-NAME act as competitive inhibitors of nitric oxide synthase (NOS). They compete with the native substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline. This inhibition of NO production has profound downstream effects on various signaling pathways.
Caption: Signaling pathway of NOS inhibition by L-NMMA and L-NAME.
Experimental Protocols: A Guide to In Vivo Administration
The following protocols provide a general framework for the in vivo administration of this compound and L-NAME in a rat model of hypertension. It is crucial to note that optimal doses and administration routes may vary depending on the specific research question and animal model.
L-NAME Induced Hypertension Model (Oral Administration)
This protocol is widely used to induce a state of chronic NO deficiency and hypertension in rats[5][6][7][8][9].
Materials:
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
-
Animal balance
-
Metabolic cages (for accurate water intake measurement)
Procedure:
-
Preparation of L-NAME solution: Dissolve L-NAME in drinking water to a concentration that will deliver a daily dose of 40 mg/kg of body weight. The concentration will need to be adjusted based on the average daily water consumption of the rats.
-
Acclimatization: House male Wistar or Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week before the experiment.
-
Administration: Provide the L-NAME-containing drinking water ad libitum to the experimental group for a period of 4 to 8 weeks. The control group should receive regular drinking water.
-
Monitoring: Measure systolic blood pressure, diastolic blood pressure, and heart rate weekly using a non-invasive tail-cuff method. At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma nitrite/nitrate levels, NOS expression).
This compound Administration (Intravenous Bolus Injection)
This protocol is suitable for studying the acute effects of NOS inhibition on cardiovascular parameters[10].
Materials:
-
L-NG-Monomethylarginine acetate (this compound)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital)
-
Catheterization equipment
-
Blood pressure transducer and recording system
Procedure:
-
Preparation of L-NMMA solution: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Preparation: Anesthetize the rat and surgically implant catheters in the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate.
-
Administration: Administer a bolus intravenous injection of this compound at doses ranging from 25 to 100 mg/kg.
-
Data Recording: Continuously monitor and record MAP and heart rate for a defined period post-injection (e.g., up to 200 minutes) to observe the pressor response.
Visualizing the Experimental Approach: A General Workflow
The following diagram illustrates a general experimental workflow for comparing the in vivo effects of this compound and L-NAME.
Caption: General experimental workflow for in vivo comparison.
Concluding Remarks: Making an Informed Decision
The choice between this compound and L-NAME for in vivo NOS inhibition is not a one-size-fits-all decision. The experimental evidence suggests that L-NAME is a more potent and longer-acting inhibitor in vivo, making it a suitable choice for studies requiring sustained and robust NOS inhibition, such as the induction of hypertension models. However, its long half-life may be a disadvantage in experiments requiring a more rapid reversal of effects.
Conversely, this compound, with its shorter duration of action, may be preferable for acute studies or when a more transient inhibition is desired. Furthermore, some evidence suggests a potential for greater selectivity of L-NMMA for eNOS over nNOS in specific vascular contexts, which could be advantageous in certain research applications.[3][4]
Ultimately, the selection of the appropriate inhibitor should be guided by the specific aims of the study, the desired duration of inhibition, and the potential for isoform-specific effects. Careful consideration of the data and protocols presented in this guide will empower researchers to make an informed decision and enhance the rigor and reproducibility of their in vivo research.
References
- 1. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of nitric oxide synthase inhibitors on endothelium-dependent and nitrergic nerve-mediated vasodilatation in the bovine ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of nitric oxide synthase inhibitors on endothelium-dependent and nitrergic nerve-mediated vasodilatation in the bovine ciliary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 10. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iNOS Inhibition: L-NMMA Acetate vs. 1400W
For researchers, scientists, and drug development professionals, the selection of a specific inhibitor for inducible nitric oxide synthase (iNOS) is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used iNOS inhibitors: L-NMMA acetate, a non-selective NOS inhibitor, and 1400W, a highly selective iNOS inhibitor.
This comparison focuses on the specificity of these compounds for iNOS over the other two main NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). We present quantitative data on their inhibitory activities, detailed experimental protocols for assessing their efficacy, and a visualization of the iNOS signaling pathway.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and 1400W against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | Target Isoform | Species | Ki (μM) | IC50 (μM) | Selectivity for iNOS |
| This compound | iNOS | Mouse | 6[1][2] | 6.6[3] | Non-selective |
| eNOS | Human | 0.4[1][2] | 3.5[3] | ||
| nNOS | Rat | 0.18[1][2] | 4.9[3] | ||
| 1400W | iNOS | Human | ≤ 0.007 (Kd)[4][5] | - | Highly selective |
| eNOS | Human | 50[4][6] | - | >5000-fold vs eNOS[4] | |
| nNOS | Human | 2[4][6] | - |
Key Findings:
-
This compound is a broad-spectrum NOS inhibitor, exhibiting potent inhibition of all three isoforms.[7] Its utility is therefore limited in studies where specific targeting of iNOS is required.
-
1400W demonstrates exceptional selectivity for iNOS.[4][6] It is a slow, tight-binding inhibitor of human iNOS with a dissociation constant (Kd) in the nanomolar range, while its affinity for eNOS and nNOS is significantly lower, with Ki values in the micromolar range.[4][6] This high selectivity makes 1400W a superior choice for investigating the specific roles of iNOS in physiological and pathological processes.
Experimental Protocols
Accurate assessment of inhibitor specificity and potency is paramount. Below are detailed methodologies for key experiments.
Enzyme Activity Assay (In Vitro)
This protocol determines the direct inhibitory effect of the compounds on purified NOS isoforms.
Objective: To measure the IC50 or Ki values of this compound and 1400W for iNOS, eNOS, and nNOS.
Materials:
-
Purified recombinant human iNOS, eNOS, and nNOS enzymes.
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor).
-
Calmodulin (for eNOS and nNOS activation).
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
This compound and 1400W stock solutions.
-
Griess Reagent system for nitrite determination.
-
96-well microplate and plate reader.
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin (for eNOS/nNOS).
-
Add varying concentrations of the inhibitor (this compound or 1400W) to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heating).
-
Measure the concentration of nitrite, a stable breakdown product of nitric oxide, using the Griess assay. This involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine to the samples, which forms a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Nitric Oxide Production Assay
This protocol assesses the inhibitor's efficacy in a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To measure the dose-dependent inhibition of iNOS-mediated nitric oxide production by this compound and 1400W in cultured cells.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Inducing agents: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
This compound and 1400W.
-
Griess Reagent system.
-
96-well cell culture plates.
Procedure:
-
Seed the cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or 1400W for a specified time (e.g., 1 hour).
-
Induce iNOS expression by stimulating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).
-
Incubate the cells for 24 hours to allow for iNOS expression and nitric oxide production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess assay as described in the enzyme activity assay protocol.
-
Calculate the percentage of inhibition of nitric oxide production for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization
iNOS Signaling Pathway
The following diagram illustrates the key signaling pathway leading to the expression and activation of iNOS, a central mediator in inflammation.
Caption: iNOS signaling pathway initiated by LPS and IFN-γ.
Experimental Workflow
This diagram outlines a generalized workflow for comparing the in vitro efficacy of NOS inhibitors.
Caption: Generalized workflow for in vitro NOS inhibitor screening.
References
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
Reversal of L-NMMA's Inhibitory Effect on Nitric Oxide Synthase by L-arginine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NG-monomethyl-L-arginine (L-NMMA) acetate, a widely used nitric oxide synthase (NOS) inhibitor, with other common alternatives. It includes experimental data on its mechanism, isoform selectivity, and the complete reversal of its inhibitory action by the endogenous substrate, L-arginine.
Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
Nitric oxide (NO) is a critical signaling molecule synthesized from the amino acid L-arginine by a family of three NOS isoenzymes: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). L-NMMA is a structural analog of L-arginine and acts as a direct, competitive inhibitor of all three isoforms[1]. It binds to the active site of the NOS enzyme, blocking the access of L-arginine and thereby preventing the synthesis of NO and the co-product, L-citrulline.
This competitive inhibition is reversible. By increasing the concentration of L-arginine, L-NMMA can be displaced from the enzyme's active site, restoring NOS activity and NO production. This principle is fundamental to experimental designs aiming to confirm that an observed physiological effect is specifically due to NOS inhibition[2][3].
Figure 1: Mechanism of NOS inhibition by L-NMMA and its reversal by L-arginine.
Comparative Analysis of Common NOS Inhibitors
L-NMMA is a non-selective inhibitor, affecting all three NOS isoforms. Its performance is often compared with other arginine-based inhibitors, such as NG-nitro-L-arginine methyl ester (L-NAME) and the endogenous inhibitor, asymmetric dimethylarginine (ADMA). The choice of inhibitor depends on the experimental requirements for potency, isoform selectivity, and reversibility.
| Inhibitor | Target Isoforms | Potency (IC50 / Ki) | Selectivity Profile | Key Characteristics |
| L-NMMA | nNOS, eNOS, iNOS | IC50: • eNOS: 3.5 µM • nNOS: 4.9 µM • iNOS: 6.6 µM[4] | Non-selective, with slightly higher potency for constitutive isoforms (eNOS, nNOS) over the inducible form (iNOS). | Broad-spectrum inhibitor, considered a gold-standard tool for global NO synthesis suppression[1]. Its effects are readily and specifically reversed by L-arginine. |
| L-NAME | nNOS, eNOS, iNOS | Ki: • nNOS: 15 nM • eNOS: 39 nM • iNOS: 4.4 µM[3] | Potent inhibitor of constitutive isoforms (nNOS and eNOS) with significantly lower potency for iNOS. | Often used for in vivo studies to induce hypertension[3]. Its binding can be slow to reverse compared to L-NMMA[1]. Some evidence suggests it can also release NO under certain conditions, which may confound results[5]. |
| ADMA | nNOS, eNOS, iNOS | IC50 (eNOS): ~12 µM[6]Ki (eNOS): ~3.9 µM[6]Potent nNOS inhibitor[6]. | Endogenous, non-selective competitive inhibitor. Considered a weak inhibitor of eNOS at physiological concentrations but more potent against nNOS[6]. | Naturally occurring inhibitor involved in cardiovascular pathophysiology. Its data from purified enzymes can be sparse and contradictory[1]. |
Experimental Protocols & Data
The inhibition of NOS by L-NMMA and its reversal by L-arginine can be quantified using several established assays. Below are detailed protocols for two common methods.
In Vitro NOS Activity: The L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Figure 2: Experimental workflow for the L-citrulline conversion assay.
Detailed Protocol:
-
Lysate Preparation: Homogenize cells or tissues in a buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors) and clarify by centrifugation to obtain a supernatant containing the NOS enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (25-50 µg protein), reaction buffer, NADPH (1 mM), and other necessary cofactors (e.g., CaCl2 for constitutive NOS isoforms).
-
Experimental Groups: Add the test compounds:
-
Control: Vehicle/buffer.
-
Inhibition: L-NMMA acetate (e.g., 100 µM).
-
Reversal: this compound (100 µM) plus an excess of L-arginine (e.g., 1 mM).
-
-
Initiate Reaction: Add radiolabeled L-arginine (e.g., [3H]L-arginine or [14C]L-arginine) to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an ice-cold stop buffer (e.g., 50 mM HEPES, pH 5.5, with 5 mM EDTA).
-
Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W-X8). The positively charged L-arginine binds to the resin, while the neutral L-citrulline flows through.
-
Quantification: Collect the eluate and measure the amount of radiolabeled L-citrulline using a liquid scintillation counter. Activity is expressed as pmol of L-citrulline formed per minute per mg of protein.
Sample Data:
| Condition | NOS Activity (pmol/min/mg protein) | % of Control Activity |
| Control | 150.5 ± 12.3 | 100% |
| L-NMMA (100 µM) | 25.1 ± 4.5 | 16.7% |
| L-NMMA (100 µM) + L-arginine (1 mM) | 145.8 ± 10.9 | 96.9% |
NO Production in Cell Culture: The Griess Assay
This colorimetric assay measures nitrite (NO2-), a stable and water-soluble breakdown product of NO, in aqueous samples like cell culture supernatant.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages for iNOS or endothelial cells for eNOS) in a 96-well plate and grow to desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing the experimental compounds:
-
Control: Medium only (plus any stimulants like LPS/IFN-γ for iNOS induction).
-
Inhibition: Stimulants + this compound (e.g., 500 µM).
-
Reversal: Stimulants + L-NMMA (500 µM) + excess L-arginine (e.g., 5 mM).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for NO production and accumulation of nitrite in the medium.
-
Sample Collection: Carefully collect an aliquot (e.g., 50-100 µL) of the culture supernatant from each well.
-
Griess Reaction:
-
Add an equal volume of Sulfanilamide solution (Griess Reagent I) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) and incubate for another 5-10 minutes. A magenta color will develop in the presence of nitrite.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Sample Data:
| Condition (LPS/IFN-γ stimulated) | Nitrite Concentration (µM) in Supernatant |
| Control (Stimulated) | 85.4 ± 6.7 |
| L-NMMA (500 µM) | 8.1 ± 1.5 |
| L-NMMA (500 µM) + L-arginine (5 mM) | 82.3 ± 7.1 |
Conclusion
This compound is a robust and reliable tool for investigating the roles of nitric oxide in biological systems. Its character as a non-selective, competitive inhibitor of all three NOS isoforms allows for the global suppression of NO synthesis. Crucially, the inhibitory effect of L-NMMA is fully and specifically reversed by the addition of excess L-arginine, providing a critical internal control for experimental studies. When compared to alternatives like L-NAME, L-NMMA offers a more straightforwardly reversible inhibition, while its synthetic nature provides a clear advantage over the complex physiological roles of the endogenous inhibitor ADMA. The selection of an appropriate inhibitor ultimately depends on the specific goals of the research, including the desired isoform selectivity and experimental model.
References
A Researcher's Guide to Alternatives for Nitric Oxide Signaling Research Beyond L-NMMA Acetate
For decades, N-monomethyl-L-arginine (L-NMMA) acetate has been a cornerstone for researchers investigating the multifaceted roles of nitric oxide (NO) signaling. As a competitive inhibitor of all three nitric oxide synthase (NOS) isoforms, L-NMMA has been instrumental in elucidating the broad physiological and pathological consequences of NO production. However, the non-specific nature of L-NMMA and potential off-target effects necessitate a careful consideration of alternative methods to dissect the isoform-specific contributions and nuanced dynamics of NO signaling.
This guide provides a comprehensive comparison of alternative methods to L-NMMA acetate for studying NO signaling, tailored for researchers, scientists, and drug development professionals. We will explore pharmacological, genetic, and direct detection approaches, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate informed methodological choices.
Comparing the Arsenal: this compound vs. The Alternatives
The ideal alternative to L-NMMA depends on the specific research question, the model system, and the desired level of specificity. Here, we compare the performance of L-NMMA with other pharmacological inhibitors, genetic models, and direct NO detection methods.
Pharmacological Inhibitors: A Spectrum of Specificity
A variety of arginine analogues and other small molecules offer varying degrees of selectivity for the different NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).
| Inhibitor | Target Isoform(s) | IC50 / Ki (µM) | Advantages | Disadvantages |
| L-NMMA | nNOS, eNOS, iNOS | nNOS: ~0.18-6.6eNOS: ~0.4-3.5iNOS: ~4.1-6.0[1] | Broad-spectrum NOS inhibition, extensive historical data. | Non-selective, potential off-target effects on muscarinic and nicotinic acetylcholine receptors.[2][3][4][5][6][7] |
| L-NAME | nNOS, eNOS > iNOS | nNOS: ~0.015eNOS: ~0.039iNOS: ~4.4[8] | Potent, non-selective inhibitor; widely used. | Can release NO under certain conditions, confounding its inhibitory effect[6]; off-target effects on muscarinic receptors.[2][3][5][7] |
| 7-Nitroindazole (7-NI) | nNOS >> eNOS/iNOS | nNOS: ~0.47eNOS/iNOS: >100 | High selectivity for nNOS in vivo, penetrates the blood-brain barrier.[9][10][11][12][13][14] | Poor solubility in aqueous solutions. |
| Aminoguanidine | iNOS > nNOS/eNOS | iNOS: ~20-30nNOS/eNOS: >1000 | Preferential inhibitor of iNOS. | Can inhibit other enzymes like diamine oxidase. |
| 1400W | iNOS >> nNOS/eNOS | iNOS: ~0.007nNOS: ~1eNOS: ~50 | Highly potent and selective iNOS inhibitor.[15] | Less effective in whole-cell assays compared to isolated enzymes.[15] |
| L-NIL | iNOS > nNOS > eNOS | iNOS: ~3.3nNOS: ~39eNOS: ~47 | Good selectivity for iNOS over eNOS. | Less potent than 1400W. |
| ADMA | nNOS, eNOS, iNOS | Ki: ~0.9 | Endogenous, physiologically relevant inhibitor. | Non-selective. |
Note: IC50 and Ki values can vary depending on the experimental conditions, species, and assay method. The values presented here are for comparative purposes. The relationship between IC50 and Ki is complex and depends on factors like substrate concentration.[3][15][16][17]
Genetic Approaches: Precision Targeting of NOS Isoforms
Genetic manipulation offers a powerful and highly specific alternative to pharmacological inhibition, allowing for the study of the long-term consequences of the absence of a specific NOS isoform.
| Method | Description | Advantages | Disadvantages |
| NOS Knockout Mice | Mice with targeted disruption of the Nos1 (nNOS), Nos2 (iNOS), or Nos3 (eNOS) gene. | High isoform specificity, allows for the study of chronic effects of NOS deficiency.[18] | Potential for developmental compensation, can be time-consuming and expensive to generate and maintain colonies.[18] |
| siRNA/shRNA | Small interfering or short hairpin RNAs to knockdown the expression of specific NOS isoforms in vitro or in vivo. | High specificity, transient and tunable inhibition of gene expression. | Incomplete knockdown, potential off-target effects, delivery challenges in vivo. |
| CRISPR/Cas9 | Gene editing technology to create cell lines or animal models with specific NOS gene deletions or mutations. | Precise and permanent gene knockout, can be used to study specific functional domains. | Potential for off-target mutations, ethical considerations for in vivo applications. |
Direct Detection of Nitric Oxide: Visualizing the Signal
Instead of inhibiting NO production, researchers can directly measure NO levels using a variety of fluorescent probes. This approach provides real-time information on the spatial and temporal dynamics of NO signaling.
| Method | Description | Advantages | Disadvantages |
| DAF-FM Diacetate | A cell-permeable dye that becomes fluorescent upon reacting with NO. | Widely used, good sensitivity, allows for live-cell imaging. | Indirect detection of NO, fluorescence can be affected by other reactive oxygen species and pH. |
| DAR-4M AM | A red-shifted fluorescent probe for NO detection. | Higher fluorescence yield compared to DAF-FM, less interference from cellular autofluorescence.[19][20][21][22] | May react with other reactive nitrogen species, not specific for NO.[19][20] |
| Genetically Encoded NO Sensors | Fluorescent proteins engineered to respond to NO, allowing for targeted expression in specific cells or organelles. | High specificity, can be targeted to subcellular compartments. | Lower signal-to-noise ratio compared to chemical probes, can be technically challenging to implement. |
Visualizing the Pathways and Processes
To better understand the context in which these methods are applied, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for measuring NO production.
Caption: A simplified diagram of the nitric oxide signaling pathway.
Caption: A typical workflow for the Griess assay to measure nitrite production.
Detailed Experimental Protocols
To facilitate the implementation of these alternative methods, we provide detailed protocols for key experiments.
Protocol 1: Measurement of Nitrite Production using the Griess Assay
This protocol describes the colorimetric determination of nitrite, a stable and quantifiable end-product of NO metabolism, in cell culture supernatants.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (100 µM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a 24- or 48-well plate and allow them to adhere overnight.
-
Treat cells with the experimental compounds (e.g., LPS to induce iNOS) and incubate for the desired time (e.g., 24 hours). Include appropriate controls (e.g., untreated cells).
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the 100 µM NaNO2 standard solution in cell culture medium to generate standards ranging from 0 to 100 µM.
-
-
Assay:
-
Transfer 50 µL of cell culture supernatant from each well of the cell culture plate to a new 96-well microplate.
-
Add 50 µL of each NaNO2 standard to separate wells of the 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to all wells containing supernatants and standards.
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the NaNO2 standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Intracellular NO Detection using DAF-FM Diacetate
This protocol outlines the use of the fluorescent probe DAF-FM diacetate to visualize and quantify intracellular NO production in live cells.
Materials:
-
DAF-FM diacetate stock solution (5 mM in DMSO).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Live-cell imaging system (fluorescence microscope or plate reader).
-
Cells of interest.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
-
Probe Loading:
-
Prepare a working solution of DAF-FM diacetate by diluting the stock solution in PBS or serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
-
-
Stimulation and Imaging:
-
Treat the cells with your experimental stimulus to induce NO production.
-
Acquire fluorescent images using a fluorescence microscope with appropriate filters for FITC/GFP (excitation ~495 nm, emission ~515 nm). Alternatively, measure fluorescence intensity using a microplate reader.
-
Acquire images or readings at various time points to monitor the dynamics of NO production.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Normalize the fluorescence signal to a baseline reading taken before stimulation.
-
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a general method for measuring the total NOS activity in cell or tissue lysates by quantifying the conversion of L-arginine to L-citrulline. This assay can be adapted to use colorimetric or fluorometric detection methods, often available as commercial kits.
Materials:
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA).
-
Protease inhibitor cocktail.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
Calmodulin, CaCl2, and other cofactors (for nNOS and eNOS).
-
Griess reagent (for colorimetric detection of nitrite) or a fluorescent probe.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Lysate Preparation:
-
Harvest cells or tissue and homogenize in ice-cold NOS assay buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, and other necessary cofactors.
-
-
Assay:
-
Add a specific amount of cell or tissue lysate (e.g., 50-100 µg of protein) to each well of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Include a negative control with a known NOS inhibitor (e.g., L-NMMA or L-NAME) to determine the background signal.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the specific kit instructions.
-
For colorimetric detection, add Griess reagent and measure the absorbance at 540 nm.
-
For fluorometric detection, add the appropriate fluorescent probe and measure fluorescence at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the NOS activity based on the amount of nitrite or other product formed per unit of time per milligram of protein.
-
Conclusion: Choosing the Right Tool for the Job
The study of nitric oxide signaling has evolved beyond the use of broad-spectrum inhibitors like this compound. Researchers now have a diverse toolkit at their disposal, each with its own set of strengths and limitations. Isoform-selective pharmacological inhibitors allow for the targeted disruption of specific NOS enzymes, while genetic methods provide unparalleled specificity for long-term studies. Direct NO detection with fluorescent probes offers a window into the real-time dynamics of NO production.
The choice of method should be guided by a clear understanding of the research question. For studies requiring the complete abrogation of NO signaling, L-NMMA remains a valuable tool. However, for dissecting the specific roles of nNOS, eNOS, or iNOS, or for visualizing the spatiotemporal patterns of NO production, the alternative methods presented in this guide offer powerful and more nuanced approaches. By carefully considering the comparative data and detailed protocols provided, researchers can select the most appropriate method to advance our understanding of the complex and vital role of nitric oxide in health and disease.
References
- 1. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 2. NG-nitro-L-arginine methyl-ester: a muscarinic receptor antagonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal M2 muscarinic receptor function in the lungs by extracellular nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of N(G)-nitro-L-arginine methyl ester on functionally characterized muscarinic receptors in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NG-nitro L-arginine methyl ester and other alkyl esters of arginine are muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The preferential nNOS inhibitor 7-nitroindazole and the non-selective one N(G)-nitro-L-arginine methyl ester administered alone or jointly with L-DOPA differentially affect motor behavior and monoamine metabolism in sham-operated and 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different effects between 7-nitroindazole and L-NAME on cerebral hemodynamics and hippocampal lesions during kainic acid-induced seizures in newborn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ulm.lf1.cuni.cz [ulm.lf1.cuni.cz]
- 15. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lessons from genetically engineered animal models. IV. Nitric oxide synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
A Comparative Guide: Cross-Validation of L-NMMA Acetate Effects with Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the pharmacological agent L-NMMA (L-NG-monomethyl Arginine) acetate with genetic knockout models of the three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). By cross-validating findings from pharmacological inhibition and genetic deletion, researchers can gain a more comprehensive understanding of the specific roles of each NOS isoform in various physiological and pathological processes.
Introduction to Nitric Oxide Synthase and L-NMMA Acetate
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) enzymes. This compound is a competitive inhibitor of all three NOS isoforms, acting as a valuable tool to probe the overall contribution of NO in biological systems. Understanding the parallels and discrepancies between the effects of this broad-spectrum inhibitor and the specific phenotypes of mice lacking individual NOS isoforms is crucial for dissecting the isoform-specific functions of NOS.
Signaling Pathways and Experimental Workflow
To elucidate the distinct and overlapping roles of the NOS isoforms, a combinatorial approach involving both pharmacological inhibition with L-NMMA and the use of genetic knockout models is often employed. The following diagrams illustrate the general signaling pathway of NOS and a typical experimental workflow for comparing these two approaches.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize key quantitative data comparing the effects of this compound with the phenotypes of nNOS, eNOS, and iNOS knockout mice across cardiovascular, neurological, and inflammatory parameters.
Cardiovascular Phenotype: Primarily eNOS
The endothelial isoform of NOS is a critical regulator of vascular tone and blood pressure. Consequently, both pharmacological inhibition of NOS and genetic deletion of eNOS result in significant cardiovascular phenotypes.
| Parameter | This compound Administration | eNOS Knockout (eNOS-/-) Mice | Wild-Type (WT) Control |
| Mean Arterial Pressure (MAP) | Increased | Increased | Normal |
| Heart Rate | Decreased (reflex bradycardia) | Variable (may be decreased or unchanged) | Normal |
| Endothelium-Dependent Vasodilation | Impaired | Impaired | Normal |
| Vascular Smooth Muscle Cell Proliferation | Promoted (in some contexts)[1][2][3][4][5] | Promoted[1][2][3][4][5] | Normal |
Neurological Phenotype: Primarily nNOS
Neuronal NOS plays a crucial role in synaptic plasticity, learning, and memory. Deficits in nNOS function, either through pharmacological blockade or genetic deletion, can lead to cognitive impairments.
| Parameter | This compound Administration | nNOS Knockout (nNOS-/-) Mice | Wild-Type (WT) Control |
| Spatial Learning and Memory | Impaired[6][7][8] | Impaired[9][10] | Normal |
| Long-Term Potentiation (LTP) | Reduced or inhibited[10] | Reduced or inhibited | Normal |
| Anxiety-like Behavior | Variable reports | Increased[9][10] | Normal |
| Nociception | Anti-nociceptive effects reported with some NOS inhibitors[11] | Altered pain perception | Normal |
Inflammatory Phenotype: Primarily iNOS
Inducible NOS is a key mediator of the inflammatory response, producing large amounts of NO in response to immunological stimuli. The role of iNOS-derived NO in inflammation is complex, exhibiting both pro- and anti-inflammatory effects depending on the context.
| Parameter | This compound Administration | iNOS Knockout (iNOS-/-) Mice | Wild-Type (WT) Control |
| LPS-induced IL-1β Secretion | Enhanced[12] | Enhanced[12] | Normal |
| LPS-induced Caspase-1 Activation | Enhanced[12] | Enhanced[12] | Normal |
| Inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Reduced in some models[13][14] | Reduced in some models[13][14] | Normal |
| Host Defense against certain pathogens | Impaired | Impaired | Normal |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
This compound Administration in Mice
-
Objective: To induce pharmacological inhibition of NOS in vivo.
-
Materials: this compound, sterile saline, appropriate administration supplies (e.g., syringes, needles).
-
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the solution to mice via intraperitoneal (i.p.) injection, intravenous (i.v.) infusion, or in drinking water. Dosing regimens can vary widely depending on the experimental goals and can range from acute high doses to chronic lower doses. For example, a study investigating spatial learning and memory administered L-NAME (a similar non-selective NOS inhibitor) at 0.5 mg/mL in drinking water for 16 weeks[7].
-
A control group receiving vehicle (sterile saline) should always be included.
-
Blood Pressure Measurement in Mice
-
Objective: To assess the cardiovascular effects of L-NMMA or genetic knockout.
-
Method 1: Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatize mice to the restraining device and tail cuff to minimize stress-induced blood pressure fluctuations.
-
Place the mouse in the restrainer and attach the tail cuff and pulse sensor.
-
The system automatically inflates and deflates the cuff while recording blood flow to determine systolic and diastolic blood pressure.
-
-
Method 2: Radiotelemetry (Invasive, Continuous):
-
Surgically implant a pressure-sensing catheter into the carotid or femoral artery of the mouse. The transmitter is placed subcutaneously.
-
Allow the animal to recover fully from surgery.
-
The telemetry system continuously records and transmits blood pressure and heart rate data from the conscious, freely moving animal.
-
Assessment of Spatial Learning and Memory (Morris Water Maze)
-
Objective: To evaluate hippocampal-dependent spatial learning and memory.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform, using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. A study on nNOS knockout mice showed impaired performance in the Morris water maze[9][10].
-
Assessment of Inflammatory Response (LPS Challenge)
-
Objective: To induce a systemic inflammatory response and measure cytokine production.
-
Procedure:
-
Administer a standardized dose of lipopolysaccharide (LPS) via intraperitoneal injection to either L-NMMA-treated mice, iNOS knockout mice, or their respective controls.
-
At a specified time point after LPS administration, collect blood or peritoneal lavage fluid.
-
Measure the levels of various pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the collected samples using techniques such as ELISA or multiplex bead arrays. One study demonstrated that both L-NMMA treatment and iNOS deficiency enhanced LPS-induced IL-1β secretion and caspase-1 activation in macrophages[12].
-
Conclusion: A Synthesized Perspective
The cross-validation of this compound effects with genetic knockout models provides a powerful strategy for dissecting the multifaceted roles of nitric oxide in health and disease. While L-NMMA offers a tool to understand the global consequences of NOS inhibition, knockout models allow for the attribution of specific functions to individual NOS isoforms.
Discrepancies between the outcomes of pharmacological blockade and genetic deletion can also be highly informative. For instance, developmental compensations may occur in knockout animals, leading to phenotypes that differ from the acute effects of an inhibitor. Conversely, off-target effects of pharmacological agents can be identified when they produce phenotypes not observed in the corresponding knockout model.
By integrating data from both approaches, researchers can build a more robust and nuanced understanding of NOS biology, ultimately facilitating the development of more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial cell-specific loss of eNOS differentially affects endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial cell-specific loss of eNOS differentially affects endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial cell-specific loss of eNOS differentially affects endothelial function | PLOS One [journals.plos.org]
- 6. Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal nitric oxide synthase knock-out mice show impaired cognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of nitric oxide in pre-synaptic plasticity and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide-Dependent Mechanisms Underlying MK-801- or Scopolamine-Induced Memory Dysfunction in Animals: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined treatment with a nonselective nitric oxide synthase inhibitor (l-NMMA) and indomethacin increases ductus constriction in extremely premature newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
Is L-NMMA acetate a reversible or irreversible NOS inhibitor
A Guide to Nitric Oxide Synthase Inhibitors: A Comparative Analysis of L-NMMA Acetate
For researchers in pharmacology, neuroscience, and immunology, the modulation of nitric oxide (NO) signaling is a critical tool for investigating a myriad of physiological and pathological processes. Nitric oxide synthases (NOS), the enzymes responsible for NO production, are primary targets for therapeutic intervention and mechanistic studies. NG-monomethyl-L-arginine (L-NMMA) is a widely used inhibitor of these enzymes. This guide provides a detailed comparison of this compound with other common NOS inhibitors, focusing on their mechanisms of action, isoform selectivity, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
This compound: A Dual-Mechanism Inhibitor
A central question for researchers is whether L-NMMA is a reversible or irreversible inhibitor of nitric oxide synthase. The answer is nuanced: L-NMMA exhibits a dual mechanism of action that is dependent on the specific NOS isoform.
Primarily, L-NMMA acts as a competitive inhibitor for all three NOS isoforms (nNOS, eNOS, and iNOS) by mimicking the natural substrate, L-arginine, and binding to the enzyme's active site. However, for neuronal NOS (nNOS) and inducible NOS (iNOS), it can also function as a reaction-based inhibitor (or mechanism-based inactivator). In this secondary mechanism, nNOS and iNOS slowly metabolize L-NMMA, creating a reactive intermediate that leads to the inactivation of the enzyme, in some cases through heme loss[1]. This inactivation can be considered irreversible. In contrast, L-NMMA acts only as a competitive, and therefore reversible, inhibitor of endothelial NOS (eNOS)[1].
In vivo studies in human vasculature have shown that the inhibitory effects of locally administered L-NMMA are transient, with vascular function returning to baseline in under an hour, suggesting that for practical purposes in such experimental settings, its action can be considered reversible.
Comparative Analysis of NOS Inhibitors
The selection of a NOS inhibitor is critically dependent on the specific research question, particularly concerning the targeted NOS isoform. L-NMMA is a non-selective inhibitor, which can be advantageous for studying the overall effects of NO deprivation but lacks the precision required to dissect the roles of individual isoforms. Below is a comparison with other commonly used NOS inhibitors.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Potency (Ki / IC50) | Key Characteristics |
| L-NMMA | nNOS, eNOS, iNOS (Pan-NOS) | Competitive; Reaction-based inactivation of nNOS & iNOS[1] | nNOS: Ki ~0.18 µM (rat) eNOS: IC50 ~3.5 µM iNOS: Ki ~6 µM (rat) | Broad-spectrum inhibitor. Dual inhibitory mechanism for nNOS and iNOS. |
| L-NAME | nNOS, eNOS, iNOS (Pan-NOS) | Competitive (as L-NA) | nNOS: Ki ~15 nM (bovine) eNOS: Ki ~39 nM (human) iNOS: Ki ~4.4 µM (murine) | Pro-drug, hydrolyzed to the more potent inhibitor L-NA (Nω-nitro-L-arginine) in vivo.[1] Widely used to induce hypertension in animal models. |
| 7-Nitroindazole (7-NI) | Preferentially nNOS in vivo | Competitive | nNOS: Ki ~0.16 µM[2] | Exhibits in vivo selectivity for nNOS, not due to binding affinity but likely due to differential cellular uptake; it does not readily penetrate endothelial cells.[3] |
| L-NIL | Preferentially iNOS | Competitive | iNOS: IC50 ~3.3 µM (murine) nNOS: IC50 ~92 µM (rat) | Shows approximately 28-fold selectivity for iNOS over nNOS.[4] Useful for studying inflammatory conditions where iNOS is upregulated. |
Note: IC50 and Ki values can vary significantly based on the species, enzyme source (recombinant vs. native), and specific assay conditions (e.g., substrate concentration). The values presented are for comparative purposes.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key pathways and mechanisms.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and reproducible experimental methods. Below are protocols for two standard assays used to measure NOS activity and its inhibition.
L-Citrulline Conversion Assay (Radiometric)
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes produce NO and L-citrulline in a 1:1 stoichiometric ratio from the substrate L-arginine. By using L-[14C]-arginine as a substrate, the amount of L-[14C]-citrulline produced is a direct measure of enzyme activity. The positively charged L-[14C]-arginine is separated from the neutral L-[14C]-citrulline using a cation-exchange resin.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors: 1 mM NADPH, 1 mM CaCl2, 10 µg/mL calmodulin, 15 µM tetrahydrobiopterin (BH4), 15 µM FAD, and 15 µM FMN.
-
Substrate and Inhibitor Addition: To microcentrifuge tubes, add the desired concentration of the inhibitor (e.g., this compound) or vehicle control. Add the NOS enzyme source (purified enzyme or tissue homogenate).
-
Initiate Reaction: Start the reaction by adding the reaction buffer containing a known concentration of L-[14C]-arginine (e.g., 10 µM, with a specific activity of ~50 Ci/mol). The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 1 mL of 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
-
Separation: Apply the entire reaction mixture to a column containing 1 mL of Dowex 50W-X8 (Na+ form) cation-exchange resin. The unreacted L-[14C]-arginine binds to the resin.
-
Elution and Quantification: Elute the L-[14C]-citrulline with 2 mL of water directly into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of L-[14C]-citrulline formed and determine the percent inhibition relative to the vehicle control. IC50 values can be calculated from a dose-response curve.
Griess Assay (Colorimetric)
This assay indirectly measures NO production by quantifying the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Principle: The Griess assay is a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. Second, this intermediate couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.
Methodology:
-
Sample Collection: For cell-based assays, seed cells (e.g., RAW 264.7 macrophages for iNOS studies) in a 96-well plate. Treat with stimuli (e.g., LPS) to induce NOS expression, along with various concentrations of the NOS inhibitor or vehicle. Incubate for a set period (e.g., 24 hours). After incubation, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium used for the experiment.
-
Griess Reaction:
-
Add 50 µL of cell supernatant or nitrite standard to a new 96-well flat-bottom plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to each well.
-
-
Measurement: Incubate for another 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the samples. Calculate the percent inhibition of NO production.
Note: For samples containing nitrate (NO3-), a nitrate reductase step is required before the Griess reaction to convert nitrate to nitrite for total NOx measurement.
Conclusion
This compound is a potent, non-selective pan-NOS inhibitor with a complex, isoform-dependent mechanism that includes both reversible competitive inhibition and reaction-based inactivation. While it serves as an excellent tool for studying the global effects of NO signaling, researchers requiring isoform specificity should consider alternatives like 7-nitroindazole for nNOS or L-NIL for iNOS. The choice of inhibitor should be guided by the specific experimental goals, and its effects should be quantified using established and appropriate methodologies such as the L-citrulline conversion or Griess assays.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity [mdpi.com]
- 3. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Quantifying the inhibitory effect of L-NMMA acetate on different NOS isoforms
For researchers in pharmacology, neuroscience, and immunology, NG-monomethyl-L-arginine acetate (L-NMMA acetate) is a critical tool for investigating the multifaceted roles of nitric oxide (NO) signaling. As a competitive inhibitor of all three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—this compound allows for the targeted modulation of NO production, facilitating a deeper understanding of its physiological and pathological functions. This guide provides a quantitative comparison of L-NMMA's inhibitory effects on each NOS isoform, detailed experimental protocols for assessing this inhibition, and visual representations of the relevant signaling pathways.
Quantitative Inhibition of NOS Isoforms by L-NMMA
This compound acts as a competitive inhibitor by binding to the active site of NOS enzymes, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide. The inhibitory potency of L-NMMA varies among the different NOS isoforms, a crucial consideration for experimental design. The affinity of an inhibitor for an enzyme is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity and more potent inhibition.
| NOS Isoform | Common Name(s) | L-NMMA Ki (µM) | L-NMMA IC50 (µM) |
| nNOS | NOS1, bNOS | ~0.18 - 0.65[1][2] | ~4.1 - 4.9 |
| eNOS | NOS3 | ~0.4 - 0.7[1][2] | ~3.5 |
| iNOS | NOS2 | ~3.9 - 6.0[1][2][3] | ~6.6 |
Ki and IC50 values can vary depending on experimental conditions, including substrate concentration and the source of the enzyme (e.g., species, recombinant vs. native).
As the data indicates, L-NMMA exhibits the highest potency towards nNOS, followed by eNOS, and is least potent against iNOS. This differential inhibition can be leveraged to some extent to selectively target specific NOS isoforms in experimental settings.
Experimental Protocols for Quantifying NOS Inhibition
The inhibitory effect of L-NMMA on NOS activity can be quantified using several established methods. The two most common assays are the radioactive citrulline assay and the Griess assay.
Radioactive Citrulline Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and NO. By using L-[14C]arginine or L-[3H]arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), calmodulin (for nNOS and eNOS), and the radiolabeled L-arginine.
-
Enzyme Preparation: Prepare lysates from cells or tissues expressing the NOS isoform of interest, or use purified recombinant NOS enzyme.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at the desired temperature (typically 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled L-arginine-containing reaction mixture to the pre-incubated enzyme and inhibitor.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 20-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA/EGTA to chelate calcium and a high concentration of non-radiolabeled L-citrulline.
-
Separation of L-citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The positively charged, unreacted L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will pass through.
-
Quantification: Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each L-NMMA concentration compared to the control (no inhibitor) and determine the IC50 value.
Griess Assay
This colorimetric assay indirectly measures NOS activity by quantifying the accumulation of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Principle: Nitric oxide rapidly oxidizes to nitrite and nitrate. The Griess assay first reduces nitrate to nitrite using nitrate reductase. The total nitrite is then detected by a diazotization reaction with the Griess reagent, which results in a colored azo compound that can be measured spectrophotometrically.
Detailed Protocol:
-
Sample Preparation: Collect cell culture supernatants or tissue homogenates from experiments where NOS has been activated in the presence and absence of varying concentrations of this compound.
-
Deproteinization: If necessary, remove proteins from the samples as they can interfere with the assay. This can be done by ultrafiltration or by precipitation with reagents like zinc sulfate.
-
Nitrate Reduction: In a microplate, add the sample and nitrate reductase along with its cofactor (NADPH) to convert nitrate to nitrite. Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Color Development: Add the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer) to each well.
-
Incubation: Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of inhibition of nitrite production for each L-NMMA concentration and determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of NOS inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow for quantifying NOS inhibition and the signaling pathways for each NOS isoform.
Caption: Workflow for determining the inhibitory effect of L-NMMA on NOS activity.
Caption: Simplified nNOS signaling cascade in a neuron.
Caption: Key elements of the eNOS signaling pathway in endothelial cells.
Caption: Induction of the iNOS signaling pathway in immune cells.
References
Safety Operating Guide
Navigating the Safe Disposal of L-NMMA Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-NMMA acetate, a commonly used nitric oxide synthase (NOS) inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, and avoid the generation of dust. In case of a spill, contain the material, prevent it from entering drains or waterways, and collect it for proper disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets (SDS).
| Property | Value | Source |
| Molecular Weight | 248.28 g/mol | [1][2][3][4] |
| Formula | C₇H₁₆N₄O₂·CH₃CO₂H | [1] |
| Appearance | Crystalline solid | [5] |
| Solubility in Water | Soluble to 50 mM in sterile water | [6] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/ml | [5] |
| Storage Temperature | -20°C | [5] |
| Melting Point | 180-190°C | [7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol outlines the general steps for its safe disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, as chemical waste.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
For solutions containing this compound, use a labeled, leak-proof liquid waste container.
-
The label should clearly indicate "this compound Waste" and include any relevant hazard warnings (e.g., "Harmful if Swallowed," "Irritant," "Aquatic Hazard").
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Important Note: Disposal procedures may vary depending on the regulations specific to your location. Always consult your institutional EHS guidelines and local regulations for definitive instructions.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | Non-selective NOS | Tocris Bioscience [tocris.com]
- 2. This compound | NOS | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-NMMA Acetate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-NMMA acetate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Handling Protocols
This compound is a competitive inhibitor of all three nitric oxide synthase (NOS) isoforms and requires careful handling to prevent accidental exposure. The following tables summarize the necessary personal protective equipment (PPE) and outline key safety and storage information.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the solid compound or solutions. |
| Hand Protection | Protective, chemical-resistant gloves | Ensure gloves are compatible with this compound. Nitrile gloves are a suitable option. |
| Body Protection | Impervious clothing, such as a lab coat | To protect skin from accidental contact. |
| Respiratory Protection | Suitable respirator | Recommended when handling the solid powder to avoid inhalation of dust. |
Table 2: Safe Handling and Storage of this compound
| Parameter | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Handle in a well-ventilated area, preferably in a fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage (Solid) | Keep container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is 4°C. Protect from direct sunlight and sources of ignition. |
| Storage (Solutions) | Prepare and use solutions on the same day if possible. If storage is necessary, store aliquots at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] |
Operational Plan: From Preparation to Disposal
This section provides a step-by-step guide for the safe use of this compound in a laboratory setting.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
